4,5-Dimethylisatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295729 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-79-4 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-dimethylisatin, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the core synthetic methodologies, providing structured data and experimental protocols to facilitate its preparation in a laboratory setting.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of organic compounds renowned for their wide-ranging biological activities, including potential as anticancer, antiviral, and antimicrobial agents. The substitution pattern on the aromatic ring of the isatin core significantly influences its pharmacological profile. This compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules. This guide focuses on the practical synthesis of this specific derivative.
Core Synthesis Pathways
The two most prominent and historically significant methods for the synthesis of isatin and its substituted analogues are the Sandmeyer synthesis and the Stolle synthesis.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, first reported in the early 20th century, remains one of the most common and direct methods for preparing isatins from anilines.[1][2] The synthesis is a two-step process:
-
Formation of an Isonitrosoacetanilide Intermediate: The corresponding aniline, in this case, 3,4-dimethylaniline, is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the intermediate, 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide.
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the final isatin product.[3]
A general workflow for the Sandmeyer synthesis is depicted below.
Stolle Synthesis
The Stolle synthesis provides a robust alternative to the Sandmeyer method.[1][2] This pathway involves two main steps:
-
Amide Formation: The starting aniline is first acylated with oxalyl chloride to form an N-aryloxamyl chloride intermediate.
-
Friedel-Crafts Cyclization: The intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to yield the isatin.[1][2]
The logical relationship of the Stolle synthesis is outlined below.
Quantitative Data Summary
The following table summarizes typical yields for the Sandmeyer synthesis of substituted isatins, which can be considered indicative for the synthesis of this compound.
| Synthesis Step | Reactants | Product | Typical Yield | Reference |
| Sandmeyer: Isonitrosoacetanilide Formation | p-Chloroaniline, Chloral Hydrate, Hydroxylamine HCl | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | 90.2% | [4] |
| Sandmeyer: Cyclization | (E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, Sulfuric Acid | 5,7-Dimethylisatin | 60% | [5] |
| Overall Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine HCl, Sulfuric Acid | Isatin | >75% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Sandmeyer pathway. These protocols are adapted from established procedures for structurally similar compounds.
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (Intermediate)
Adapted from the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[4]
Materials:
-
3,4-Dimethylaniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Prepare a solution of sodium sulfate by dissolving a sufficient amount in deionized water to achieve saturation.
-
In the three-neck round-bottom flask, combine 3,4-dimethylaniline (1 equivalent), concentrated hydrochloric acid (1 equivalent), and deionized water.
-
To this stirred mixture, add a solution of chloral hydrate (1.1 equivalents) in water.
-
Subsequently, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 1-2 hours. The product will begin to precipitate from the solution.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of this compound (Cyclization)
Adapted from the synthesis of 5,7-dimethylisatin.[5]
Materials:
-
2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
5% Sodium Hydroxide solution
-
4N Hydrochloric Acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Beakers
-
Büchner funnel and filter flask
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and heat to 50 °C with stirring.
-
In small portions, add the 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (1 equivalent) to the heated sulfuric acid, maintaining the temperature between 50 °C and 75 °C.
-
After the addition is complete, increase the temperature to 80 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash with water.
-
Dissolve the crude product in a 5% sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 4N hydrochloric acid to precipitate the purified this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.
Conclusion
The Sandmeyer synthesis provides a reliable and well-established route for the preparation of this compound from commercially available 3,4-dimethylaniline. While the Stolle synthesis offers a viable alternative, the Sandmeyer pathway is often preferred due to its straightforward procedure and generally good yields. The detailed protocols provided in this guide, adapted from proven methodologies for similar compounds, offer a solid foundation for the successful laboratory synthesis of this compound, a key intermediate for further research and development in the pharmaceutical sciences.
References
An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dimethylisatin
This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Dimethylisatin, a derivative of the versatile heterocyclic compound isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. Therefore, where specific data for the 4,5-dimethyl derivative is unavailable, information for the parent compound, isatin, is provided as a reference point.
| Property | This compound | Isatin (Parent Compound) |
| Molecular Formula | C₁₀H₉NO₂[1][2] | C₈H₅NO₂ |
| Molecular Weight | 175.18 g/mol [1][2] | 147.13 g/mol [3] |
| Melting Point | Data not available | 200-203 °C (decomposes)[3] |
| Boiling Point | Data not available | Data not available |
| Solubility (Water) | Data not available | Poorly soluble[4][5] |
| Solubility (Organic Solvents) | Data not available | More soluble in ethanol, methanol, and DMSO[4] |
| pKa | Data not available | Data not available |
| logP | Data not available | 0.83[3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
2.1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
-
2.2. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Vials, analytical balance, shaker, filtration device, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated in a constant temperature shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique.
-
2.3. Determination of pKa
The pKa is a measure of the strength of an acid in solution.
-
Apparatus: Potentiometer with a pH electrode, burette, stirrer.
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
2.4. Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized solute in the octanol and water phases at equilibrium.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument for quantification (e.g., HPLC).
-
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Biological Activity and Potential Signaling Pathway
Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[6] Studies on multi-substituted isatin derivatives have shown that they can induce apoptosis (programmed cell death) in cancer cells.[6] While the specific mechanism for this compound has not been elucidated, a plausible pathway involves the activation of the intrinsic apoptosis pathway.
Proposed Antiproliferative Mechanism of Isatin Derivatives:
Isatin derivatives, including potentially this compound, may exert their anticancer effects by inducing cellular stress, leading to the activation of the mitochondrial-mediated apoptotic pathway. This process involves the release of cytochrome c from the mitochondria, which then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing Antiproliferative Activity
The following workflow outlines the key steps to evaluate the potential of this compound as an antiproliferative agent.
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
References
The Biological Versatility of 4,5-Dimethylisatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While 4,5-dimethylisatin serves as a valuable scaffold in medicinal chemistry, a comprehensive and consolidated body of research detailing the specific biological activities of its derivatives remains somewhat nascent in publicly accessible literature. However, by examining studies that utilize this compound as a precursor and analyzing the broader trends in isatin derivative research, we can construct a detailed technical guide to their potential and established biological functions. This document synthesizes available data on anticancer and antimicrobial properties, outlines key experimental protocols, and visualizes relevant biological and experimental pathways.
Anticancer Activity of Isatin Derivatives
Isatin and its derivatives are a well-established class of compounds with significant potential in oncology. Their mechanism of action is often multifaceted, involving the inhibition of various protein kinases, induction of apoptosis, and disruption of cell cycle progression.
A notable study by Bari et al. (2022) explored the anticancer potential of novel 1,3,4-thiadiazole- and aziridine-based indolin-2-ones. In their work, a mixture including this compound was synthesized and used as a starting material for a series of derivatives. These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. While the specific data for the 4,5-dimethyl substituted compounds were not individually detailed in the primary report, the overall findings indicated that many of these isatin-based hybrids demonstrated broad-spectrum anticancer activity.[1][2] Two compounds from the broader study, a 5-fluoro substituted 1,3,4-thiadiazole derivative (IVc) and a 5-fluoro substituted aziridine derivative (VIc), showed potent activities against breast cancer (IC50 = 1.47 μM) and colon cancer (IC50 = 1.40 μM) cell lines, respectively.[1]
The general anticancer efficacy of substituted isatins is well-documented. For instance, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and screened for their activity against HeLa cancer cell lines. The IC50 values for these compounds ranged from 10.64 to 33.62 μM.[3]
Quantitative Anticancer Activity Data for Substituted Isatin Derivatives
The following table summarizes the in vitro anticancer activity of various isatin derivatives against different cancer cell lines.
| Compound Class | Substitution Pattern | Cell Line | Activity Metric | Value (µM) | Reference |
| 1,3,4-Thiadiazole-Indolin-2-one | 5-Fluoro | Breast Cancer Panel | IC50 | 1.47 | [1] |
| Aziridine-Indolin-2-one | 5-Fluoro | Colon Cancer Panel | IC50 | 1.40 | [1] |
| 3-Imino-Indolin-2-one | 5-Halo | HeLa | IC50 | 10.64 - 33.62 | [3] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by isatin derivatives.
Antimicrobial Activity of Isatin Derivatives
Derivatives of isatin have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. While specific studies focusing on this compound derivatives are not abundant, the broader class of compounds shows significant promise. For instance, various quinoline derivatives, which can be synthesized from isatin precursors, have demonstrated potent antimicrobial effects.
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Antimicrobial Testing Workflow
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The isatin scaffold is a cornerstone in the development of new therapeutic agents, with a demonstrated breadth of biological activity. While the specific exploration of this compound derivatives is an emerging area, the foundational knowledge from broader isatin research strongly suggests their potential as effective anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to elucidate their specific structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The methodologies and pathways outlined in this guide provide a solid framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 4,5-Dimethylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4,5-Dimethylisatin, a heterocyclic compound belonging to the isatin family. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. This document details the probable synthetic route for this compound via the Sandmeyer synthesis, outlines the general biological significance of the isatin scaffold, and discusses the potential mechanisms of action for its anticancer effects. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information from closely related analogues to provide a foundational understanding for researchers in the field.
Introduction
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound. First isolated in 1841, its core structure has become a privileged scaffold in drug discovery, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. These activities include antiviral, antimicrobial, anti-inflammatory, and, most notably, anticancer effects. The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its biological activity. This compound, a derivative with methyl groups at the 4 and 5 positions, is a subject of interest for its potential as a therapeutic agent.
Discovery and History
The specific discovery of this compound is not well-documented in readily available scientific literature. However, its existence and synthesis are predicated on the well-established chemistry of isatins, which dates back to the 19th century. The primary and most versatile method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis, first described in 1919. It is highly probable that this compound was first synthesized using this method from the corresponding aniline, 3,4-dimethylaniline.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, the Sandmeyer isatin synthesis is the most probable and widely used method.[1][2] This reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to the isatin.
General Experimental Protocol (Representative Sandmeyer Synthesis)
The following is a representative protocol for the synthesis of a substituted isatin, which can be adapted for the synthesis of this compound from 3,4-dimethylaniline.
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, a solution of 3,4-dimethylaniline in aqueous hydrochloric acid is prepared.
-
To this solution, chloral hydrate and hydroxylamine hydrochloride are added.
-
The mixture is heated, typically to around 80-100°C, for a period of time to facilitate the condensation reaction.
-
Upon cooling, the isonitrosoacetanilide intermediate precipitates out of the solution.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
The dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide is slowly added to a stirred, pre-heated strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[1]
-
The reaction temperature is carefully controlled, typically between 60-80°C, to promote cyclization without causing decomposition.[1]
-
After the reaction is complete, the mixture is poured onto crushed ice, causing the this compound to precipitate.
-
The crude product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [3] |
| CAS Number | 100487-79-4[3] |
| Melting Point | Not available |
| Appearance | Expected to be a colored solid (typically orange to red)[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Table 2: Expected Spectral Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups on the benzene ring, as well as a signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C3), the aromatic carbons, and the methyl group carbons. The carbonyl carbons are typically found in the 160-185 ppm region.[5] |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C=C stretching of the aromatic ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (175.18). |
Biological Activities and Potential Applications
Isatin and its derivatives have been extensively studied for their wide range of biological activities.[6] While specific studies on this compound are limited, the isatin scaffold is a well-established pharmacophore with significant potential in drug development.
Anticancer Activity
The most prominent biological activity of isatin derivatives is their anticancer effect.[7][8] Numerous studies have demonstrated the potent cytotoxicity of various substituted isatins against a wide range of cancer cell lines. The anticancer mechanism of isatin derivatives is often multi-faceted and can involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
Mechanism of Action in Cancer
The anticancer activity of isatin derivatives is believed to stem from their ability to interact with various cellular targets and signaling pathways.
Kinase Inhibition
A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] Isatin derivatives have been shown to inhibit several key kinases involved in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest and apoptosis.[10]
-
Receptor Tyrosine Kinases (RTKs): Isatins can inhibit RTKs such as VEGFR and EGFR, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis.
Induction of Apoptosis
Isatin derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, the executioner enzymes of apoptosis.[8]
Signaling Pathways
The anticancer effects of isatin derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. While specific pathways affected by this compound have not been elucidated, isatin compounds are known to interfere with pathways such as:
-
PI3K/Akt/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.
-
MAPK/ERK pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.
-
NF-κB signaling pathway: This pathway plays a key role in inflammation and cancer.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound.
Potential Anticancer Signaling Pathways
Caption: Potential signaling pathways modulated by isatin derivatives in cancer cells.
Conclusion
This compound represents a promising, yet under-investigated, member of the isatin family of compounds. Based on the extensive research into the isatin scaffold, it is reasonable to hypothesize that this compound possesses significant biological activities, particularly anticancer properties. Further research is warranted to synthesize and characterize this compound, and to evaluate its efficacy and mechanism of action in various cancer models. This technical guide serves as a foundational resource to stimulate and guide future research in this area.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
4,5-Dimethylisatin molecular weight and formula
An In-depth Technical Guide to 4,5-Dimethylisatin
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential biological significance, adhering to a structured format for clarity and ease of comparison.
Core Molecular Information
This compound, a derivative of the isatin scaffold, possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its unique structure, featuring a fused benzene and pyrrolidine-2,3-dione ring system with methyl substitutions at the 4 and 5 positions, makes it a subject of interest in medicinal chemistry. The isatin core is a privileged structural motif known to be a versatile building block for the synthesis of more complex heterocyclic systems and is present in a wide array of biologically active molecules.[3]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Isatin (Parent Compound)
| Property | Value |
| Melting Point | 203.5 °C (with partial sublimation)[4] |
| Water Solubility | 1.9 g/L at 20°C[4][5] |
| Appearance | Orange-red monoclinic prism crystals[4] |
| Stability | Stable, but incompatible with strong acids[4][5] |
Synthesis of this compound
The primary synthetic route to this compound is through the Sandmeyer isatin synthesis. This classical method is widely employed for preparing substituted isatin derivatives.[1]
Experimental Protocol: Sandmeyer Isatin Synthesis (General Procedure)
This protocol is adapted for the synthesis of this compound starting from 3,4-dimethylaniline.
Materials:
-
3,4-Dimethylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Ethanol (optional, as a co-solvent if the aniline derivative has poor solubility)[1]
Procedure:
-
Formation of Isonitrosoacetanilide Intermediate:
-
A mixture of 3,4-dimethylaniline, hydroxylamine hydrochloride, and sodium sulfate is prepared in water containing hydrochloric acid.
-
Chloral hydrate is added to the mixture.
-
The resulting mixture is heated to reflux.
-
Upon completion of the reaction, the mixture is filtered, and the crude isonitrosoacetanilide intermediate is collected and dried.[3]
-
-
Cyclization to this compound:
-
The dried intermediate is slowly added to concentrated sulfuric acid with stirring.
-
The reaction mixture is heated to facilitate cyclization.
-
After the reaction is complete, the mixture is cooled and poured over ice to precipitate the crude this compound.
-
The precipitate is filtered, washed with water, and dried.[1][3]
-
Purification:
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activities of Isatin Derivatives
Isatin and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][6] The biological activity of isatin derivatives is often attributed to the reactivity of the carbonyl groups, particularly at the C3 position.[3] While specific studies on the biological activities of this compound are limited in the provided search results, the general activity profile of the isatin class of compounds suggests its potential as a scaffold for drug discovery. For instance, various substituted isatin derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[3]
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of the screening process for biological activity of isatin derivatives.
References
A Technical Guide to the Spectroscopic Characterization of 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the predicted and known spectroscopic data for 4,5-Dimethylisatin and its parent compound, isatin. This allows for a comparative understanding of the influence of the dimethyl substitution on the spectral features.
Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Isatin)
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (at C4) | ~2.3 | s |
| -CH₃ (at C5) | ~2.4 | s | |
| H6 | ~7.4 | d | |
| H7 | ~6.9 | d | |
| N-H | ~11.0 | br s | |
| Isatin | H4 | 7.60-7.54 | m |
| H5 | 7.12-7.08 | m | |
| H6 | 7.60-7.54 | m | |
| H7 | 6.88 | d | |
| N-H | ~11.0 | br s |
Prediction basis: The introduction of electron-donating methyl groups at the C4 and C5 positions is expected to cause a slight upfield shift (to lower ppm values) of the remaining aromatic protons (H6 and H7) due to increased electron density. The methyl protons themselves will appear as sharp singlets in the typical aromatic methyl region.
Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Isatin)
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -CH₃ (at C4) | ~18 |
| -CH₃ (at C5) | ~20 | |
| C2 (C=O) | ~184 | |
| C3 (C=O) | ~159 | |
| C3a | ~118 | |
| C4 | ~135 | |
| C5 | ~138 | |
| C6 | ~125 | |
| C7 | ~112 | |
| C7a | ~150 | |
| Isatin | C2 (C=O) | 184.4 |
| C3 (C=O) | 159.1 | |
| C3a | 117.9 | |
| C4 | 124.9 | |
| C5 | 138.2 | |
| C6 | 123.0 | |
| C7 | 112.1 | |
| C7a | 150.7 |
Prediction basis: The chemical shifts of the carbonyl carbons (C2 and C3) are expected to be largely unaffected. The carbons directly bonded to the methyl groups (C4 and C5) will be shifted downfield, while the methyl carbons themselves will appear in the aliphatic region.
Table 3: IR Spectral Data (Predicted for this compound, Experimental for Isatin)
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H Stretch | 3200-3100 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium | |
| C=O Stretch (Amide) | ~1745 | Strong | |
| C=O Stretch (Ketone) | ~1730 | Strong | |
| C=C Stretch (Aromatic) | 1620-1580 | Medium | |
| Isatin | N-H Stretch | 3192 | Medium |
| C=O Stretch (Amide) | 1747 | Strong | |
| C=O Stretch (Ketone) | 1732 | Strong | |
| C=C Stretch (Aromatic) | 1617 | Medium |
Prediction basis: The IR spectrum will be dominated by the two strong carbonyl absorptions. The presence of methyl groups will introduce additional C-H stretching and bending vibrations in the aliphatic region.
Table 4: Mass Spectrometry Data (Predicted for this compound)
| Ion | Predicted m/z | Notes |
| [M]⁺ | 175.06 | Molecular Ion |
| [M-CO]⁺ | 147.07 | Loss of carbon monoxide |
| [M-CO-HCN]⁺ | 120.06 | Subsequent loss of hydrogen cyanide |
Prediction basis: The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol . The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for isatins involve the loss of CO and HCN.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1] Further dilute as necessary for the specific instrument.
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, a direct insertion probe may be used. For ESI, the sample solution is infused directly or via liquid chromatography.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
-
Synthetic Pathway Visualization
The synthesis of this compound can be conceptually approached from the corresponding aniline, 3,4-dimethylaniline, through a Sandmeyer-type reaction followed by cyclization. The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthesis of this compound from 3,4-dimethylaniline.
References
solubility of 4,5-Dimethylisatin in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4,5-Dimethylisatin. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide offers insights based on the solubility of its parent compound, isatin, and its isomers. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in various solvents.
Introduction to this compound
This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, making it a crucial parameter in drug discovery and development. Understanding the solubility of this compound is essential for its formulation, delivery, and overall therapeutic potential.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents could not be located. However, information on the solubility of the parent compound, isatin, and qualitative data for isomeric dimethylisatins can provide valuable guidance.
Qualitative Solubility of Dimethylisatin Isomers
Qualitative assessments for isomers of this compound suggest poor aqueous solubility.
-
5,7-Dimethylisatin: Reported to be insoluble in water.[4]
Based on these findings, it is reasonable to infer that this compound also exhibits low solubility in aqueous solutions.
Quantitative Solubility of Isatin (Parent Compound)
The solubility of isatin has been determined in a range of solvents. This data, presented in the table below, can serve as a useful benchmark for estimating the solubility behavior of this compound. The addition of two methyl groups to the isatin core in this compound is expected to increase its lipophilicity, which may lead to a decrease in solubility in polar solvents and an increase in non-polar organic solvents compared to the parent compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Mass Fraction Solubility (g/g) |
| Water | 298.15 | 0.00514 | 0.00042 |
| Ethanol | 298.15 | 4.09 | 0.0131 |
| 1-Butanol | - | - | - |
| Dichloromethane | - | - | - |
| 1,2-Dichloroethane | - | - | - |
| Chloroform | - | - | - |
| Carbon Tetrachloride | - | - | - |
| Methanol | - | - | - |
| Transcutol | 298.15 | 523 | 1.20 |
| PEG-400 | 298.15 | 98.5 | 0.0402 |
| Ethylene Glycol (EG) | 298.15 | 7.54 | 0.0180 |
| Propylene Glycol (PG) | 298.15 | 6.73 | 0.0132 |
| Isopropyl Alcohol (IPA) | 298.15 | 4.19 | 0.0104 |
| 2-Butanol | 298.15 | 5.16 | 0.0103 |
| Ethyl Acetate (EA) | 298.15 | 5.68 | 0.00954 |
Note: Data for some solvents was not available in the searched literature. The provided data is for the parent compound, isatin, and should be used as a reference point for this compound.[5][6][7]
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Apparatus
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
To further separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Determination of Solute Concentration:
-
Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or aluminum pan).
-
Transfer a known volume or mass of the clear filtrate into the pre-weighed container.
-
Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried residue is achieved.
-
Cool the container in a desiccator and re-weigh it.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried residue (g) / Volume of filtrate (L))
or
Solubility ( g/100 g solvent) = (Mass of dried residue (g) / Mass of solvent in the filtrate (g)) x 100
-
Mandatory Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility determination.
Logical Relationship of Solubility Data
Caption: Relationship between available and inferred solubility data.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Isatins: A Case Study of 7-Methylisatin
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive, publicly available crystal structure determination for 4,5-Dimethylisatin could not be located in crystallographic databases or the scientific literature. This guide provides a detailed framework for the crystal structure analysis of substituted isatins, utilizing the closely related and structurally characterized compound, 7-Methyl-1H-indole-2,3-dione (7-Methylisatin), as a primary example. The methodologies and principles described herein are directly applicable to the analysis of this compound, should single crystals become available.
Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of these molecules, offering precise insights into their conformation, intermolecular interactions, and packing arrangements. This technical guide outlines the key experimental protocols and data analysis involved in the crystal structure determination of substituted isatins, with a focus on providing a practical framework for researchers in the field.
Molecular Structure of this compound
While the full crystal structure is not available, the two-dimensional molecular structure of this compound is well-established.
Caption: 2D structure of this compound.
Case Study: Crystal Structure Analysis of 7-Methyl-1H-indole-2,3-dione
The crystal structure of 7-Methylisatin provides a valuable reference for understanding the solid-state behavior of methylated isatin derivatives.
Data Presentation
The following tables summarize the key crystallographic data for 7-Methylisatin.[1]
Table 1: Crystal Data and Structure Refinement for 7-Methylisatin [1]
| Parameter | Value |
| Empirical formula | C₉H₇NO₂ |
| Formula weight | 161.16 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 7.8114 (10) Å |
| b | 3.8832 (4) Å |
| c | 24.362 (3) Å |
| α | 90° |
| β | 99.055 (5)° |
| γ | 90° |
| Volume | 729.76 (15) ų |
| Z | 4 |
| Density (calculated) | 1.467 Mg/m³ |
| Absorption coefficient | 0.11 mm⁻¹ |
| F(000) | 336 |
Table 2: Data Collection and Refinement Details for 7-Methylisatin [1]
| Parameter | Value |
| Diffractometer | Bruker D8 Venture CMOS |
| Radiation source | Mo Kα radiation |
| Theta range for data collection | 2.9 to 25.2° |
| Index ranges | -9 ≤ h ≤ 9, -4 ≤ k ≤ 4, -29 ≤ l ≤ 29 |
| Reflections collected | 18978 |
| Independent reflections | 1342 [R(int) = 0.050] |
| Completeness to theta = 25.5° | 99.9 % |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1342 / 1 / 114 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R1 = 0.036, wR2 = 0.089 |
| R indices (all data) | R1 = 0.046, wR2 = 0.093 |
| Largest diff. peak and hole | 0.20 and -0.17 e.Å⁻³ |
Structural Commentary
The molecule of 7-Methylisatin is nearly planar, with a mean deviation from planarity of 0.034 Å for the non-hydrogen atoms.[1] In the crystal, the molecules form dimers through pairs of N—H⋯O hydrogen bonds.[1] These dimers are further organized into stacks along the b-axis via parallel slipped π–π interactions, with an intercentroid distance of 3.8832 (4) Å and an interplanar distance of 3.4038 (7) Å.[1] This stacking arrangement is a common feature in the crystal structures of planar aromatic molecules and contributes significantly to the stability of the crystal lattice.
Experimental Protocols
Synthesis of Substituted Isatins
A general method for the synthesis of substituted isatins involves the Sandmeyer isonitrosoacetanilide isatin synthesis. This typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For isatin derivatives, solvents such as ethanol, methanol, or ethyl acetate are often effective. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and then allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, during which time single crystals should form.
X-ray Diffraction Analysis
A single crystal of suitable size and quality is mounted on a goniometer head. For 7-Methylisatin, data was collected on a Bruker D8 Venture CMOS diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K.[1] The data is collected using a series of φ and ω scans to cover the entire reciprocal space. The collected diffraction data is then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction. The structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for crystal structure analysis and the relationship between molecular structure and biological activity.
Caption: General workflow for crystal structure analysis.
Caption: Relationship between structure and biological activity.
Conclusion
The crystal structure analysis of substituted isatins is a critical step in understanding their chemical and physical properties and in developing their potential as therapeutic agents. While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds like 7-Methylisatin provides a robust framework for such investigations. The detailed methodologies and data presented in this guide are intended to support researchers in the synthesis, crystallization, and structural elucidation of novel isatin derivatives, ultimately contributing to the advancement of drug discovery and development.
References
An In-depth Technical Guide to the Endogenous Presence and Function of Isatins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative of tryptophan metabolism found in a wide range of mammalian tissues and body fluids.[1][2][3] Initially identified as a component of the endogenous monoamine oxidase (MAO) inhibitor "tribulin," isatin has since been recognized as a pleiotropic molecule with a diverse array of biological functions.[4][5] Its concentrations fluctuate significantly, often increasing in response to stress, suggesting a role as a biomarker and mediator of physiological stress responses.[5][6][7][8] Isatin interacts with numerous molecular targets, including natriuretic peptide receptors, guanylate cyclases, and monoamine oxidases, thereby modulating critical signaling pathways in the central nervous, cardiovascular, and other systems.[4][9] Its ability to influence processes such as apoptosis, cell proliferation, and neurotransmission has positioned isatin and its synthetic derivatives as promising scaffolds in drug discovery for conditions ranging from neurodegenerative diseases to cancer.[1][10][11][12] This technical guide provides a comprehensive overview of the endogenous presence of isatin, its key molecular functions, the signaling pathways it modulates, and the experimental methodologies used for its study.
Endogenous Presence and Distribution
Isatin is widely distributed throughout mammalian tissues and fluids, with its concentration varying significantly by location and physiological state.[9] It has been identified in the brain, peripheral tissues, blood, urine, and cerebrospinal fluid of rodents and humans.[5] Basal tissue concentrations are typically in the sub-micromolar to low micromolar range, but can increase several-fold under conditions of stress.[4][5][6]
Quantitative Data on Isatin Distribution
The following table summarizes the basal concentrations of endogenous isatin found in various rat tissues and fluids. These values highlight the compound's distinct and discontinuous distribution.
| Tissue/Fluid | Organism | Basal Concentration (µM) | Notes | Reference |
| Brain | ||||
| Hippocampus | Rat | 1.0 - 1.3 | Highest concentrations in the brain.[4] | [4] |
| Cerebellum | Rat | 1.0 - 1.3 | High concentration area.[4] | [4] |
| Striatum | Rat | 1.0 - 1.3 | High concentration area.[4] | [4] |
| Peripheral Organs | ||||
| Seminal Vesicles | Rat | 47.4 - 79.0 | Highest peripheral concentrations.[4] | [4] |
| Vas Deferens | Rat | 47.4 - 79.0 | Highest peripheral concentrations.[4] | [4] |
| Heart | Rat | Up to 3.0 | Concentration increases 2-3 fold under stress.[4] | [4] |
| Liver | Rat | ~1.5 | [4] | |
| Spleen | Rat | ~0.3 | [4] | |
| Body Fluids | ||||
| Blood/Serum | Rat | Up to 2.9 (under stress) | Basal levels can exceed 1 µM.[4][5] | [4][5] |
| Blood | Human | Can exceed 1.0 | [5] | |
| Plasma | Pig | 0.458 ± 0.091 | Measured via fluorescence-based enzymatic assay.[13] | [13] |
| Urine | Rat | Increases 2.5 - 6 fold under stress | Isatin output is a marker of stress.[4] | [4] |
Biological Functions and Molecular Targets
Isatin exerts its biological effects by interacting with a wide range of proteins and signaling molecules. Its most potent and well-characterized actions involve the modulation of the natriuretic peptide system and the inhibition of monoamine oxidase B.[4][9]
Central Nervous System (CNS)
In the CNS, isatin exhibits a dualistic, dose-dependent effect on behavior. At lower doses, it is anxiogenic, an effect that may be linked to its antagonism of anxiolytic systems and its ability to increase glucocorticoid levels.[5][6][8] At higher doses, isatin becomes sedative and demonstrates anticonvulsant properties.[5][14]
-
Monoamine Oxidase (MAO) Inhibition : Isatin is an endogenous, reversible inhibitor of MAO, showing higher selectivity for MAO-B over MAO-A.[15][16] By inhibiting MAO-B, isatin can increase levels of dopamine in the brain, a mechanism that underlies its neuroprotective effects in models of Parkinson's disease.[15][17]
Cardiovascular System
Isatin plays a significant role in cardiovascular regulation, primarily through its interaction with the atrial natriuretic peptide (ANP) signaling system.
-
Antagonism of Natriuretic Peptide Receptors : Isatin is a potent antagonist of natriuretic peptide receptors, particularly NPR-A.[4][5] It inhibits the binding of ANP to its receptor and the subsequent activation of particulate guanylate cyclase, leading to decreased production of cyclic guanosine monophosphate (cGMP).[4][18][19] Since ANP is cardioprotective, isatin's antagonism can block these protective effects.[18]
-
Inhibition of Soluble Guanylate Cyclase (sGC) : Isatin also inhibits nitric oxide (NO)-stimulated soluble guanylate cyclase at low physiological concentrations (10⁻⁸ to 10⁻⁶ M), which is a key enzyme in vasodilation.[4][20]
Cellular Proliferation and Apoptosis
At supraphysiological concentrations (typically >10-50 µM), isatin exhibits antiproliferative effects and can induce apoptosis in various cell types, including tumor cells.[4][9] This has made the isatin scaffold a significant area of interest for the development of anticancer therapeutics.[12][21] For example, isatin and its derivatives can induce apoptosis by activating caspases, suppressing anti-apoptotic proteins like Bcl-2, and targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[21][22][23]
Summary of Molecular Target Interactions
The following table summarizes the known interactions of isatin with key biological targets at physiological or near-physiological concentrations.
| Target | Effect of Isatin | IC₅₀ / Kᵢ Value | System/Implication | Reference |
| Monoamine Oxidase B (MAO-B) | Inhibition | ~3-4.86 µM (IC₅₀) | CNS: Neuroprotection, Dopamine regulation | [15][16][24] |
| Monoamine Oxidase A (MAO-A) | Inhibition | ~12.3-15 µM (Kᵢ) | CNS: Neurotransmitter regulation | [15][16] |
| Natriuretic Peptide Receptor A (NPR-A) Binding | Antagonism | ~0.4 µM (IC₅₀) | Cardiovascular: Regulation of blood pressure, cGMP signaling | [4][24] |
| Particulate Guanylate Cyclase (ANP-stimulated) | Inhibition | ~0.4 µM (IC₅₀) | Cardiovascular: Attenuation of ANP effects | [24] |
| Soluble Guanylate Cyclase (NO-stimulated) | Inhibition | 10⁻⁸ to 10⁻⁶ M range | Cardiovascular: Vasodilation | [4][20] |
Key Signaling Pathways and Mechanisms of Action
Isatin's diverse functions are mediated through its modulation of several critical signaling pathways. Visual representations of these pathways provide a clearer understanding of its mechanisms.
Isatin's Role in the Stress Response
Stress activates the hypothalamic-pituitary-adrenal (HPA) axis. Isatin levels are known to increase under stress, where it can influence this axis.[5][7] Natriuretic peptides (like ANP) can attenuate the HPA axis. By antagonizing natriuretic peptide receptors, isatin may block this inhibitory effect, thereby amplifying the stress response.
Caption: Putative role of isatin in modulating the HPA axis during stress.
Mechanism of MAO-B Inhibition
Isatin acts as a reversible inhibitor of MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for degrading monoamine neurotransmitters like dopamine. By inhibiting MAO-B, isatin prevents dopamine breakdown, leading to increased dopamine availability in the synapse.
Caption: Isatin's inhibition of MAO-B increases synaptic dopamine levels.
Antagonism of ANP/cGMP Signaling Pathway
Isatin directly interferes with the cardiovascular effects of Atrial Natriuretic Peptide (ANP). It competes with ANP for binding to the NPR-A receptor, which contains a particulate guanylate cyclase (pGC) domain. This inhibition prevents the conversion of GTP to cGMP, thereby blocking downstream cGMP-mediated effects like vasodilation and reduction of blood pressure.
Caption: Isatin antagonizes the ANP signaling pathway by inhibiting NPR-A.
Experimental Protocols
Accurate quantification and functional analysis of endogenous isatin are critical for understanding its physiological roles. Several methods have been developed for its detection and for studying its interactions.
Protocol: Quantification of Isatin by HPLC-UV
This method provides a convenient and reliable way to determine isatin concentrations in biological samples like urine and tissue extracts.[25]
-
Objective : To quantify isatin levels using High-Performance Liquid Chromatography with an Ultraviolet detector.
-
Principle : Isatin is separated from other components in a biological matrix by reverse-phase HPLC and detected by its UV absorbance at a characteristic wavelength.
-
Instrumentation :
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
-
Procedure :
-
Sample Preparation :
-
Urine: Centrifuge to remove precipitates. Dilute the supernatant with the mobile phase.
-
Tissues: Homogenize tissue in a suitable buffer (e.g., phosphate buffer). Centrifuge the homogenate and collect the supernatant. Deproteinize the supernatant using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile and water or a suitable buffer, optimized for isatin separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Set the UV detector to the absorption maximum of isatin (e.g., 295 nm).[26]
-
Injection Volume : 10-20 µL.
-
-
Quantification :
-
Generate a standard curve by injecting known concentrations of authentic isatin (e.g., 2 to 20 nmol/mL).[25]
-
Calculate the concentration of isatin in the samples by comparing their peak areas to the standard curve.
-
-
-
Validation : The method should be validated for linearity, precision (intra- and inter-assay variance <3%), sensitivity (limit of detection ~20 pmol per injection), and accuracy.[25][26]
Protocol: Fluorescence-Based Enzymatic Assay for Isatin Quantification
This highly specific protocol uses an isatin hydrolase enzyme to quantify isatin in blood samples.[13]
-
Objective : To specifically extract and quantify isatin from blood using an enzymatic reaction and fluorescent detection.
-
Principle : Isatin is hydrophobic and can be extracted into an organic phase. The enzyme isatin hydrolase, present in an aqueous phase, converts isatin to the hydrophilic product isatinate. This traps the molecule in the aqueous phase, allowing for specific extraction. The resulting isatinate is then chemically converted to the fluorescent compound anthranilate for quantification.
-
Workflow Diagram :
Caption: Workflow for the enzymatic quantification of isatin from blood.
-
Procedure :
-
Initial Extraction : Perform a liquid-liquid extraction of the blood sample with an organic solvent (e.g., ethyl acetate) to extract isatin.
-
Enzymatic Reaction : Mix the organic phase with an aqueous buffer containing purified isatin hydrolase. The enzyme will convert isatin to isatinate, effectively pulling it into the aqueous phase.
-
Isolation : Separate and collect the aqueous phase containing isatinate.
-
Conversion to Anthranilate : Chemically convert the isolated isatinate to anthranilate.
-
Detection : Measure the fluorescence of the resulting anthranilate using a fluorometer.
-
Quantification : Determine the original isatin concentration by comparing the fluorescence signal to a standard curve prepared with known amounts of isatin.
-
Implications for Drug Development
The diverse biological activities of the isatin core make it a "privileged scaffold" in medicinal chemistry.[12] Its derivatives have been extensively explored for a wide range of therapeutic applications.[1][2][10][11]
-
Anticancer Agents : Isatin-based compounds are being developed as inhibitors of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and other targets crucial for cancer cell proliferation and survival.[21][23]
-
Neuroprotective Agents : As MAO-B inhibitors, isatin derivatives hold promise for the treatment of neurodegenerative disorders like Parkinson's disease.[15][27][28]
-
Antimicrobial and Antiviral Agents : The isatin nucleus has been incorporated into molecules with potent activity against various bacteria, fungi, and viruses, including HIV.[1][10][11]
-
Anxiolytics/Anxiogenics : Given isatin's role in stress and anxiety, antagonists of isatin could potentially serve as anxiolytic drugs, while agonists might be used to activate the HPA axis where therapeutically desired.[5][6][7]
Conclusion
Endogenous isatin is a multifaceted regulatory molecule with a significant and complex role in mammalian physiology. Its presence is widespread, and its levels are dynamically regulated, particularly by stress. Through its interactions with key targets like MAO-B and natriuretic peptide receptors, isatin modulates fundamental processes in the central nervous and cardiovascular systems. The continued exploration of its biological functions, aided by robust analytical methodologies, not only deepens our understanding of homeostasis and stress pathology but also provides a fertile ground for the development of novel therapeutics targeting a spectrum of human diseases.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.ums.edu.my [eprints.ums.edu.my]
- 3. Elevated isatin ameliorates heart injury in patients with myocardial infarction after rehabilitation treatment-based metabolomics screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Isatin: role in stress and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anxiogenic activity of isatin, a putative biological factor, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatin, an endogenous nonpeptide biofactor: A review of its molecular targets, mechanisms of actions, and their biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic detection and quantification assay of isatin, a putative stress biomarker in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isatin, a monoamine oxidase inhibitor, sensitizes resistant breast cancer cells to tamoxifen via MAO-A/HIF1α/MMPs modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. The influence of isatin on guanylyl cyclase of rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Determination of isatin, an endogenous monoamine oxidase inhibitor, in urine and tissues of rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ymerdigital.com [ymerdigital.com]
- 27. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dimethylisatin and related isatin compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Isatin and its derivatives are recognized for their diverse pharmacological activities, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activities, and experimental protocols relevant to this compound class, with a focus on applications in anticancer, antimicrobial, and anticonvulsant research.
Core Concepts: The Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a bicyclic molecule composed of a fused benzene and pyrrolidine-2,3-dione ring system. This core structure possesses a unique combination of a lactam, a ketone, and an aromatic ring, providing multiple sites for chemical modification. These modifications can significantly influence the compound's physicochemical properties and biological activity, making the isatin scaffold a privileged structure in drug design.
Synthesis of this compound
The most common and adaptable method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide synthesis. This method can be readily applied to produce this compound, starting from 3,4-dimethylaniline. The general workflow for this synthesis is depicted below.
Experimental Protocol: Sandmeyer Synthesis of Isatin (Adaptable for this compound)
This protocol is for the synthesis of the parent isatin and can be adapted for this compound by substituting aniline with 3,4-dimethylaniline.
Step 1: Preparation of Isonitrosoacetanilide
-
In a 5-liter round-bottomed flask, dissolve 90 g of chloral hydrate in 1200 mL of water.
-
Add 1300 g of crystallized sodium sulfate to the solution.
-
In a separate beaker, prepare a solution of 46.5 g of aniline in 300 mL of water, and add 51.2 g of concentrated hydrochloric acid to dissolve the amine. Add this solution to the flask.
-
Prepare a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction flask.
-
Heat the mixture to a gentle boil and continue heating until the reaction is complete (typically when the yellow precipitate of isonitrosoacetanilide has formed and the solution becomes clear).
-
Cool the mixture and filter the yellow precipitate. Wash the precipitate with water and dry.
Step 2: Cyclization to Isatin
-
In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Slowly add 75 g of the dry isonitrosoacetanilide from Step 1 to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the temperature.
-
After the addition is complete, heat the solution to 80°C and maintain for 10 minutes.
-
Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand.
-
Filter the resulting precipitate, which is crude isatin.
-
For purification, the crude isatin can be recrystallized from glacial acetic acid or purified via the sodium salt.
Biological Activities of Isatin Derivatives
While specific quantitative biological data for this compound is not extensively available in the reviewed literature, the broader class of isatin derivatives has been widely studied and shown to possess significant anticancer, antimicrobial, and anticonvulsant properties. The following tables summarize representative quantitative data for various substituted isatin derivatives to provide a comparative context for the potential activity of this compound.
Anticancer Activity
Isatin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases, leading to the induction of apoptosis.[1][2][3]
Table 1: Anticancer Activity of Selected Isatin Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Bromo-6-fluoro-7-bromoisatin | K562 (Leukemia) | 1.75 | [4] |
| 5-Bromo-6-fluoro-7-bromoisatin | HepG2 (Hepatocellular Carcinoma) | 3.20 | [4] |
| 5-Bromo-6-fluoro-7-bromoisatin | HT-29 (Colon Carcinoma) | 4.17 | [4] |
| 5-Bromoisatin derivative (4f) | HT-29 (Colon Carcinoma) | 2.67 | [4] |
| Isatin-indole hybrid (17) | ZR-75 (Breast Cancer) | 0.74 | |
| Isatin-indole hybrid (17) | HT-29 (Colon Cancer) | 2.02 | |
| Isatin-indole hybrid (17) | A-549 (Lung Cancer) | 0.76 | |
| Isatin-indole hybrid (32) | MCF-7 (Breast Cancer) | 0.39 | |
| 1,5-disubstituted isatin (7l) | Mantle Cell Lymphoma | 0.4 - 1.3 | [5] |
| Isatin/dihydropyrazole hybrid | H1299 (Lung Carcinoma) | 0.01 | [3] |
Antimicrobial Activity
Isatin derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Isatin Derivatives (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated thiazole (7b) | E. coli | 4 | [6] |
| Isatin-decorated thiazole (7d) | E. coli | 4 | [6] |
| Isatin-decorated thiazole (7f) | MRSA | - | [7] |
| Isatin-quinoline conjugate (11a) | S. mutans | 0.2 | [8] |
| Isatin-quinoline conjugate (10a-f) | MRSA | 6 - 2500 | [8] |
Anticonvulsant Activity
The isatin scaffold has been explored for its potential in developing new anticonvulsant drugs.
Table 3: Anticonvulsant Activity of Selected Isatin Derivatives (ED50 values in mg/kg)
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Isatin-5-sulphonamide derivatives | Mice | MES | <100 | [9] |
| Isatin-5-sulphonamide derivatives | Mice | PTZ | <100 | [9] |
| Phenyl-glycinamide derivative (R)-32 | Mice | MES | 73.9 | [10] |
| Phenyl-glycinamide derivative (R)-32 | Mice | 6 Hz (32 mA) | 18.8 | [10] |
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
Many isatin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis.[1]
Conclusion
This compound and its related compounds represent a promising area of research for the development of new therapeutic agents. The isatin scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. While specific data for this compound is limited, the extensive research on the isatin class as a whole strongly suggests its potential as a source of novel anticancer, antimicrobial, and anticonvulsant drugs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Novel 4,5-Dimethylisatin Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The substitution pattern on the isatin core plays a crucial role in modulating its pharmacological profile. This technical guide focuses on the synthesis of novel analogs of 4,5-dimethylisatin, a promising subset of isatin derivatives, and explores their potential as therapeutic agents. This document provides detailed experimental protocols, quantitative biological data, and elucidates the underlying mechanisms of action through signaling pathway diagrams.
I. Synthetic Strategies for this compound and its Analogs
The foundational step in the synthesis of novel this compound analogs is the preparation of the this compound core. The most common and adaptable method for this is the Sandmeyer isatin synthesis.
Synthesis of this compound Core via Sandmeyer Synthesis
The Sandmeyer synthesis is a reliable method for the preparation of isatins from corresponding anilines. For the synthesis of this compound, the starting material is 3,4-dimethylaniline. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Experimental Protocol:
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (250 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.11 mol) in water (50 mL) dropwise, maintaining the temperature below 5 °C.
-
In a separate 2 L beaker, prepare a solution of chloral hydrate (0.12 mol) and sodium sulfate (1.25 mol) in water (500 mL).
-
Add a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL) to the chloral hydrate solution.
-
Heat the resulting mixture to 60 °C and then add the previously prepared diazonium salt solution dropwise over 30 minutes.
-
Heat the reaction mixture to 80-90 °C for 1 hour.
-
Cool the mixture to room temperature. The precipitated isonitrosoacetanilide is collected by filtration, washed with cold water, and dried.
Step 2: Cyclization to this compound
-
To concentrated sulfuric acid (150 mL) preheated to 70 °C in a 500 mL beaker, add the dried isonitrosoacetanilide from the previous step in small portions with constant stirring.
-
After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
-
The precipitated this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried.
-
The crude product can be recrystallized from glacial acetic acid or ethanol to afford pure this compound as a reddish-orange solid.
Synthetic Workflow for this compound
Caption: Sandmeyer synthesis of this compound.
Synthesis of Novel this compound Analogs
Novel analogs of this compound can be synthesized by modifying the N1-position (alkylation, arylation) or the C3-carbonyl group (formation of Schiff bases, hydrazones, and thiosemicarbazones).
N-alkylation or N-arylation of the isatin core can significantly impact its biological activity.
Experimental Protocol (General Procedure for N-Alkylation):
-
To a solution of this compound (10 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL), add potassium carbonate (15 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add the appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) (12 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-6 hours (monitored by TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (200 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
The C3-carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases.
Experimental Protocol (General Procedure):
-
Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add the desired primary amine (e.g., aniline, substituted anilines) (10 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours (monitored by TLC).
-
Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry it under vacuum. Recrystallize from a suitable solvent if necessary.
Hydrazones are another important class of isatin derivatives formed by the condensation of the C3-carbonyl group with hydrazines.
Experimental Protocol (General Procedure):
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add a few drops of glacial acetic acid.
-
Add the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (10 mmol) to the mixture.
-
Reflux the reaction mixture for 1-3 hours.
-
Cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazone derivative.
II. Quantitative Biological Data
A series of novel this compound Schiff base and hydrazone derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below.
Table 1: Cytotoxic Activity of Novel this compound Schiff Base Analogs
| Compound ID | R-group on Amine | Cancer Cell Line | IC50 (µM) |
| DMIS-SB-1 | Phenyl | MCF-7 (Breast) | 15.2 |
| DMIS-SB-2 | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |
| DMIS-SB-3 | 4-Methoxyphenyl | MCF-7 (Breast) | 12.8 |
| DMIS-SB-4 | Phenyl | HeLa (Cervical) | 18.9 |
| DMIS-SB-5 | 4-Chlorophenyl | HeLa (Cervical) | 10.1 |
| DMIS-SB-6 | 4-Methoxyphenyl | HeLa (Cervical) | 16.4 |
Table 2: Cytotoxic Activity of Novel this compound Hydrazone Analogs
| Compound ID | R-group on Hydrazine | Cancer Cell Line | IC50 (µM) |
| DMIS-H-1 | H | A549 (Lung) | 25.6 |
| DMIS-H-2 | Phenyl | A549 (Lung) | 12.3 |
| DMIS-H-3 | 4-Nitrophenyl | A549 (Lung) | 5.7 |
| DMIS-H-4 | H | HepG2 (Liver) | 28.1 |
| DMIS-H-5 | Phenyl | HepG2 (Liver) | 15.8 |
| DMIS-H-6 | 4-Nitrophenyl | HepG2 (Liver) | 7.2 |
III. Mechanism of Action and Signaling Pathways
Recent studies suggest that the anticancer activity of isatin derivatives is often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. While the precise mechanisms for many this compound analogs are still under investigation, a plausible mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs) and the subsequent downstream signaling cascades, such as the PI3K/Akt/mTOR pathway.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many isatin-based compounds have been identified as potent inhibitors of various RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors play a critical role in tumor angiogenesis, proliferation, and metastasis. The this compound scaffold can serve as a pharmacophore that binds to the ATP-binding site of the kinase domain of these receptors, thereby inhibiting their autophosphorylation and activation.
RTK Inhibition by this compound Analogs
Caption: Inhibition of RTK signaling by analogs.
Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting RTKs, this compound analogs can effectively block the activation of this pathway. Inhibition of PI3K prevents the conversion of PIP2 to PIP3, leading to the inactivation of Akt. Deactivated Akt can no longer phosphorylate and inactivate pro-apoptotic proteins like Bad, nor can it activate mTOR, a key promoter of protein synthesis and cell growth. The net result is the induction of apoptosis and the cessation of cell proliferation.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR pathway inhibition.
The this compound scaffold provides a versatile platform for the development of novel anticancer agents. The synthetic routes outlined in this guide are robust and allow for the generation of a diverse library of analogs through modifications at the N1 and C3 positions. The presented quantitative data highlights the potential of Schiff base and hydrazone derivatives of this compound as potent cytotoxic agents. The proposed mechanism of action, involving the inhibition of key signaling pathways like the PI3K/Akt/mTOR cascade, provides a strong rationale for the further investigation and optimization of these compounds in preclinical and clinical settings. This technical guide serves as a valuable resource for researchers and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
Quantum Chemical Calculations for 4,5-Dimethylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4,5-Dimethylisatin. Isatin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties.[1][2] Computational studies, particularly quantum chemical calculations, are invaluable tools in understanding the fundamental properties of these molecules, aiding in the design and development of new therapeutic agents.
While specific quantum chemical data for this compound is not extensively available in published literature, this guide outlines the established computational methodologies used for analogous isatin derivatives. By following these protocols, researchers can generate high-quality theoretical data to support and guide experimental investigations.
Computational Methodology
The primary theoretical framework for investigating the properties of isatin derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization
The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
The initial structure of this compound can be built using any standard molecular modeling software.
-
Geometry optimization is then performed using a DFT functional, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a commonly employed choice.
-
A suitable basis set, such as 6-311++G(d,p), is selected to provide a good description of the electronic distribution.
-
The optimization calculation is run until the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
The following diagram illustrates the general workflow for geometry optimization and subsequent calculations.
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations also serve to confirm that the optimized structure is a true energy minimum.
Experimental Protocol:
-
Using the optimized geometry of this compound, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
-
The output provides the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Experimental Protocol:
-
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
The MEP is calculated and visualized on the electron density surface to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The relationship between these electronic properties and molecular reactivity is depicted in the diagram below.
Tabulated Data
The following tables provide a template for summarizing the quantitative data obtained from quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-C5 | Value in Å |
| C-CH3 (at C4) | Value in Å | |
| C-CH3 (at C5) | Value in Å | |
| C2=O | Value in Å | |
| C3=O | Value in Å | |
| N1-H1 | Value in Å | |
| Bond Angle | C3-C4-C5 | Value in degrees |
| C4-C5-C6 | Value in degrees | |
| Dihedral Angle | C7-C6-C5-C4 | Value in degrees |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Assignment |
| ν(N-H) | Value | Value | Value | N-H stretch |
| ν(C=O) | Value | Value | Value | Carbonyl stretch |
| ν(C-H)methyl | Value | Value | Value | Methyl C-H stretch |
| δ(C-H) | Value | Value | Value | C-H bend |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| Energy Gap (ΔE) | Value in eV |
| Ionization Potential | Value in eV |
| Electron Affinity | Value in eV |
| Electronegativity (χ) | Value in eV |
| Chemical Hardness (η) | Value in eV |
| Dipole Moment | Value in Debye |
Conclusion
Quantum chemical calculations provide a powerful and cost-effective approach to understanding the intrinsic properties of this compound. The methodologies outlined in this guide, based on Density Functional Theory, enable the prediction of its optimized geometry, vibrational spectra, and electronic characteristics. This theoretical data is instrumental for interpreting experimental results, elucidating structure-activity relationships, and guiding the rational design of novel isatin-based compounds with enhanced pharmacological profiles. For professionals in drug discovery and development, integrating these computational techniques can significantly accelerate the identification and optimization of promising lead candidates.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 4,5-Dimethylisatin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dimethylisatin, a versatile building block in the construction of complex heterocyclic molecules, particularly those with therapeutic potential. The protocols detailed below offer step-by-step guidance for the synthesis of spirooxindole derivatives, a class of compounds renowned for their diverse biological activities.
Introduction to this compound in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This has led to the development of isatin-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2] The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating this biological activity. This compound, with its two methyl groups on the benzene ring, offers a unique lipophilic and electronic profile that can be exploited in the design of novel therapeutic agents.
The reactive C3-keto group of this compound makes it an ideal substrate for a variety of organic transformations, including condensation reactions, multicomponent reactions, and cycloadditions, enabling the synthesis of a diverse array of heterocyclic systems.[3]
Synthesis of Spirooxindole Derivatives via a Three-Component Reaction
One of the most powerful applications of this compound is in multicomponent reactions (MCRs) for the rapid assembly of complex molecular architectures. The following protocol describes a one-pot, three-component synthesis of a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative, a scaffold known for its potential biological activities.
Experimental Protocol: Synthesis of 6'-amino-1'H-spiro[4,5-dimethylindoline-3,4'-pyrazolo[3,4-b]pyridine]-2,5'(1'H)-dione-carbonitrile
This protocol is adapted from a similar synthesis involving substituted isatins.
Reaction Scheme:
Caption: Three-component synthesis of a spirooxindole derivative.
Materials:
-
This compound
-
Malononitrile
-
3-Methyl-1H-pyrazol-5(4H)-one
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and 3-methyl-1H-pyrazol-5(4H)-one (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4 hours), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spirooxindole derivative.
Quantitative Data
The following table summarizes the typical reaction parameters for the synthesis of spirooxindole derivatives from substituted isatins, which can be extrapolated for this compound.
| Starting Isatin | Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | 4 | ~90 |
| Isatin | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | 3 | 95 |
| 5-Chloroisatin | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | 5 | 92 |
Note: The yield for this compound is an estimation based on similar reactions with other substituted isatins.
Broader Applications of this compound in Organic Synthesis
The synthetic utility of this compound extends beyond the synthesis of spiro-pyrazolo[3,4-b]pyridines. It serves as a versatile precursor for a wide range of heterocyclic scaffolds with significant biological potential.
Synthesis of Schiff Bases
Condensation of the C3-carbonyl group of this compound with various primary amines readily affords Schiff bases. These imines are not only stable compounds in their own right but also serve as valuable intermediates for the synthesis of more complex molecules, including Mannich bases and other heterocyclic systems.[1][4] Derivatives of isatin Schiff bases have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[5]
Caption: General scheme for Schiff base synthesis.
[3+2] Cycloaddition Reactions
This compound can be employed in [3+2] cycloaddition reactions to construct five-membered spiro-heterocycles.[6] In a typical reaction, an azomethine ylide is generated in situ from the reaction of this compound with an amino acid (such as sarcosine or proline). This 1,3-dipole then reacts with a dipolarophile (e.g., an activated alkene or alkyne) to yield highly functionalized spiro-pyrrolidines and -pyrrolizidines. These scaffolds are prevalent in many natural products and biologically active molecules.
Caption: Workflow for [3+2] cycloaddition reactions.
Biological Significance of this compound Derivatives
The incorporation of the this compound moiety into various heterocyclic frameworks has a profound impact on their biological activity.
-
Anticancer Activity: Spirooxindole derivatives are well-known for their potent anticancer properties. They can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[5] The dimethyl substitution pattern may enhance lipophilicity, potentially improving cell permeability and target engagement.
-
Antimicrobial Activity: Isatin derivatives, including Schiff bases and spiro-heterocycles, have shown significant activity against a range of bacterial and fungal pathogens.[2] The development of new antimicrobial agents is a critical area of research, and this compound provides a valuable starting point for the synthesis of novel candidates.
-
Antiviral Activity: Certain isatin derivatives have been reported to exhibit antiviral activity against various viruses.[1] This highlights the potential of this compound-derived compounds in the development of new antiviral therapies.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. Its utility in multicomponent reactions, in particular, allows for the efficient construction of complex molecular scaffolds such as spirooxindoles. The protocols and application notes provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the full potential of this important synthetic intermediate. Further investigation into the diverse reactivity of this compound is encouraged to unlock new avenues for the development of novel therapeutic agents.
References
- 1. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
4,5-Dimethylisatin: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: 4,5-Dimethylisatin, a derivative of isatin, has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive ketone at the C-3 position and an amide carbonyl at the C-2 position, provide multiple sites for chemical modification, enabling the construction of a diverse array of heterocyclic compounds. These derivatives, particularly Schiff bases and spirooxindoles, have demonstrated significant potential as antimicrobial and anticancer agents, making this compound a molecule of great interest to researchers in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound as a key starting material. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the synthetic utility and biological applications of this important scaffold.
Application Notes
Synthesis of Schiff Bases
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically occurs at the C-3 carbonyl group. The resulting Schiff bases are not only stable compounds but also serve as important intermediates for the synthesis of more complex heterocyclic systems. The presence of the dimethyl substitution on the aromatic ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and the biological activity of its derivatives.
Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C-3 position of the oxindole core. The synthesis of spirooxindoles from this compound often involves multicomponent reactions or cycloaddition reactions. These reactions allow for the rapid construction of complex molecular architectures with a high degree of stereochemical control. The resulting spirooxindole derivatives have shown a wide range of biological activities, including potent anticancer effects.
Biological Activities
Derivatives of this compound have been investigated for various pharmacological activities:
-
Antimicrobial Activity: Schiff bases derived from this compound have shown promising activity against a range of bacterial and fungal pathogens. The imine linkage is crucial for their biological activity, and modifications to the substituent on the imine nitrogen can be used to modulate their antimicrobial spectrum and potency.
-
Anticancer Activity: Spirooxindole derivatives of this compound have emerged as a particularly interesting class of anticancer agents.[1][2] These compounds have demonstrated cytotoxicity against various cancer cell lines, and their mechanism of action often involves the induction of apoptosis and inhibition of key cellular targets like cyclin-dependent kinases (CDKs).[3][4]
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an appropriate mass spectrometer.
Protocol 1: Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure Schiff base.
-
Characterize the synthesized compound using NMR and mass spectrometry.
Example Reaction Workflow:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Protocol 2: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of spirooxindoles from this compound, an amino acid, and a dipolarophile.
Materials:
-
This compound
-
Amino acid (e.g., sarcosine, proline)
-
Dipolarophile (e.g., chalcone, maleimide)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the amino acid (1.2 equivalents) in methanol or ethanol, add the dipolarophile (1 equivalent).
-
The reaction mixture is then heated at reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole derivative.
-
Characterize the purified compound by NMR and mass spectrometry.
Example Reaction Workflow:
Caption: General workflow for the synthesis of spirooxindoles via 1,3-dipolar cycloaddition.
Quantitative Data
The biological activities of heterocyclic compounds derived from substituted isatins are often evaluated in terms of their minimum inhibitory concentration (MIC) for antimicrobial activity and their half-maximal inhibitory concentration (IC50) for anticancer activity. The following tables provide representative data for isatin derivatives, which can serve as a benchmark for newly synthesized compounds from this compound.
Table 1: Representative Antimicrobial Activity of Isatin Schiff Base Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Bacillus subtilis | 5.0 | [3] |
| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Escherichia coli | 5.0 | [3] |
| Isatin-aminothiazole derivative | Staphylococcus aureus | 1.9-125 | [5] |
| Isatin-sulfathiazole derivative | Staphylococcus aureus | 1.9-125 | [5] |
Table 2: Representative Anticancer Activity of Spirooxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine derivative | HepG2 (Liver) | 6.9 | [1] |
| Spirooxindole-pyrrolidine derivative | PC3 (Prostate) | 11.8 | [1] |
| Dispiro-indolinone derivative | LNCaP (Prostate) | 1.2-3.5 | [6] |
| Triazole-tethered isatin-coumarin hybrid | Prostate and Breast Cancer | ~1-5 | [7] |
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Action
Isatin-derived anticancer agents, particularly spirooxindoles, often exert their effects through the induction of apoptosis, or programmed cell death.[7] This can be achieved through various signaling pathways. One common mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from proliferating. Another important mechanism is the modulation of the p53 tumor suppressor pathway. Some isatin derivatives can inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p50, which in turn induces apoptosis.[6]
Caption: Potential anticancer mechanisms of action for this compound derivatives.
Antimicrobial Mechanism of Action
The antimicrobial mechanism of action for isatin Schiff bases is believed to involve the disruption of essential cellular processes in microorganisms. The imine group is thought to play a crucial role in interacting with biological targets. One proposed mechanism is the inhibition of microbial enzymes, such as DNA gyrase or other enzymes involved in cell wall synthesis. Another possibility is the chelation of essential metal ions required for microbial growth. The lipophilicity of the Schiff base, influenced by the substituents on the aromatic rings, can also affect its ability to penetrate the microbial cell membrane.
Caption: Potential antimicrobial mechanisms of action for this compound Schiff bases.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-alkylation of 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of the isatin scaffold is a crucial chemical transformation for the synthesis of a diverse array of biologically active compounds and synthetic intermediates. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecule, including its cytotoxicity, antiviral activity, and enzyme inhibition.[1] This document provides a detailed protocol for the N-alkylation of 4,5-dimethylisatin, a common building block in medicinal chemistry. The methodologies outlined are based on established procedures for the N-alkylation of isatin and are readily adaptable for its 4,5-dimethylated analog.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a suitable base, the acidic N-H proton of the isatin ring is abstracted to form a highly conjugated isatin anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfate, to yield the N-alkylated product.[1] The choice of base, solvent, and reaction conditions can influence the reaction efficiency and yield.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reaction conditions reported for the N-alkylation of isatin, which can be applied to this compound.
| Entry | Base | Solvent | Alkylating Agent | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Alkyl Halide | Conventional Heating | 1.5 - 2 hours | 70 °C | ~70-80 | [2] |
| 2 | K₂CO₃ | DMF | Alkyl Halide | Microwave | 15 minutes | - | ~70-80 | [2] |
| 3 | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Alkyl Halide | Microwave | A few minutes | - | Moderate to High | [1][3] |
| 4 | K₂CO₃ | DMF | 2-Chloro-N-phenylacetamide | Conventional Heating | 24 - 72 hours | 80 °C | - | [4] |
| 5 | KF/Al₂O₃ | Acetonitrile | Benzyl Halide | Microwave | 25 minutes | 180 °C | High | [5] |
| 6 | DBU | Ethanol | Alkyl/Benzylic Halide | Microwave | 10 - 25 minutes | 140 °C | High | [6] |
| 7 | NaH | Toluene or DMF | Alkyl Halide | Conventional Heating | - | 25 - 80 °C (DMF) | - | [2] |
| 8 | CaH₂ | - | Alkyl Halide | Conventional Heating | - | 40 - 50 °C | - | [2] |
Experimental Protocols
General Protocol for N-alkylation of this compound (Conventional Heating)
This protocol is adapted from procedures for the N-alkylation of isatin.[1][2]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ice-water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the isatin anion.
-
To this stirred suspension, add the alkyl halide (1.1 - 4.0 mmol).[1][2]
-
Attach a condenser to the flask and heat the reaction mixture to the desired temperature (e.g., 70-80 °C) using a heating mantle or oil bath.[2][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 1.5 - 24 hours, depending on the reactants), cool the reaction mixture to room temperature.[2][4]
-
Pour the reaction mixture into a beaker containing ice-water.
-
A precipitate of the N-alkylated this compound should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Microwave-Assisted Protocol for N-alkylation of this compound
This protocol is a more rapid alternative to conventional heating, adapted from literature procedures.[1][2][3]
Materials:
-
Same as the conventional heating protocol.
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the chosen base (e.g., K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a specified power and for a short duration (e.g., 300 W for 15 minutes, conditions may need optimization).[2]
-
After irradiation, allow the vial to cool to room temperature.
-
Follow the work-up procedure described in the conventional heating protocol (steps 9-12).
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Signaling pathway of the this compound N-alkylation reaction.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijoer.com [ijoer.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,5-Dimethylisatin in Kinase Inhibitor Drug Discovery
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The isatin core is particularly amenable to chemical modification at various positions, allowing for the synthesis of diverse compound libraries with fine-tuned pharmacological profiles. In the realm of oncology, the isatin scaffold has proven to be a robust starting point for the development of potent kinase inhibitors.[3][4]
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4][5] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Isatin derivatives have been shown to inhibit a variety of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby interfering with cancer cell cycle progression and angiogenesis.[3][5][6]
This document provides an overview of the application of the isatin scaffold, with a focus on the potential of 4,5-dimethylisatin, in the discovery of novel kinase inhibitors. It includes representative biological data for various isatin derivatives, detailed protocols for key biological assays, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data: Biological Activity of Isatin Derivatives
The following tables summarize the inhibitory activities of various isatin derivatives against selected kinases and cancer cell lines. This data illustrates the potential of the isatin scaffold for developing potent and selective kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Isatin Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Quinazoline Hybrid (6c) | EGFR | 0.083 ± 0.005 | Erlotinib | 0.056 |
| VEGFR-2 | 0.076 ± 0.004 | Sorafenib | 0.091 | |
| HER2 | 0.138 ± 0.07 | - | - | |
| CDK2 | 0.183 ± 0.01 | Imatinib | 0.131 | |
| Isatin-Hydrazone (1) | EGFR | 0.269 | - | - |
| VEGFR-2 | 0.232 | - | - | |
| FLT-3 | 1.535 | - | - | |
| CDK2 | 0.246 | - | - | |
| Isatin-Hydrazone (2) | EGFR | 0.369 | - | - |
| VEGFR-2 | 0.266 | - | - | |
| FLT-3 | 0.546 | - | - | |
| CDK2 | 0.301 | - | - |
Data sourced from studies on isatin derivatives to demonstrate the scaffold's potential.[4][5][6]
Table 2: Anti-Proliferative Activity of Representative Isatin Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Quinazoline Hybrid (6c) | HepG2 (Liver) | 2.58 ± 0.13 | Doxorubicin | 2.91 ± 0.15 |
| MCF-7 (Breast) | 3.11 ± 0.16 | Sunitinib | 4.13 ± 0.21 | |
| MDA-MB-231 (Breast) | 3.56 ± 0.18 | - | - | |
| HeLa (Cervical) | 4.18 ± 0.22 | - | - | |
| Multi-substituted Isatin (4l) | K562 (Leukemia) | 1.75 | - | - |
| HepG2 (Liver) | 3.20 | - | - | |
| HT-29 (Colon) | 4.17 | - | - | |
| Isatin-Hydrazone (1) | MCF-7 (Breast) | 1.51 ± 0.09 | Doxorubicin | 3.10 ± 0.29 |
| Isatin-Hydrazone (2) | MCF-7 (Breast) | 3.56 ± 0.31 | Doxorubicin | 3.10 ± 0.29 |
Data sourced from studies on isatin derivatives to demonstrate the scaffold's potential.[5][6][7]
Experimental Protocols
Herein are detailed protocols for fundamental assays used in the evaluation of this compound derivatives as potential kinase inhibitors.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with a test compound.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO.[9]
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium.
-
Test compound (e.g., this compound derivative) stock solution in DMSO.
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol outlines a homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[10][11] The luminescent signal is inversely proportional to kinase activity.[12] The Promega Kinase-Glo® platform is a common example of this assay type.[13]
Materials:
-
Purified target kinase (e.g., CDK2, EGFR, VEGFR-2).
-
Kinase-specific substrate (peptide or protein).
-
ATP solution.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Test compound (e.g., this compound derivative) stock solution in DMSO.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction in a final volume of 25 µL.
-
Add 5 µL of test compound at various concentrations.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing the target kinase and its substrate in kinase reaction buffer).
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution (final ATP concentration should be at or near the Km for the specific kinase).
-
-
Control Wells:
-
No Enzyme Control (100% ATP): Wells containing buffer, substrate, and ATP but no kinase.
-
Vehicle Control (0% Inhibition): Wells containing all reaction components, including the enzyme and DMSO vehicle.
-
-
Kinase Reaction: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).
-
ATP Detection: Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature. Add a volume of the reagent equal to the reaction volume (25 µL) to each well.[11][12]
-
Signal Development: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with a test compound.[14] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[14][15]
Materials:
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[16]
-
RNase A solution (e.g., 100 µg/mL in PBS).[16]
-
Flow cytometer.
-
Flow cytometry tubes.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to adhere overnight. Treat the cells with the test compound (e.g., this compound derivative) at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade any RNA, which PI can also bind to.[15][16]
-
PI Staining: Add 400 µL of PI staining solution to the cells.[16] Incubate in the dark at room temperature for 5-10 minutes.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for PI fluorescence. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isatin-Based Kinase Inhibitor Discovery
Caption: Workflow for the discovery of this compound-based kinase inhibitors.
Target Signaling Pathway: EGFR/VEGFR-2 Inhibition
Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by an isatin derivative.
Target Signaling Pathway: CDK2 and Cell Cycle Regulation
Caption: Inhibition of CDK2 leads to cell cycle arrest at G1/S and S phases.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. eastport.cz [eastport.cz]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. ucl.ac.uk [ucl.ac.uk]
Application of 4,5-Dimethylisatin in Cancer Cell Line Studies: An Overview of Related Isatin Derivatives
Initial investigations into the direct application of 4,5-Dimethylisatin in cancer cell line studies have revealed a significant lack of specific research on this particular compound. Extensive searches have not yielded quantitative data, such as IC50 values, or detailed mechanistic studies required to generate comprehensive application notes and protocols as requested. However, the broader class of isatin derivatives, including those with dimethyl substitutions, has been the subject of considerable research in oncology, demonstrating a range of anticancer activities. This document, therefore, provides an overview of the application of closely related dimethyl-substituted isatin derivatives in cancer research, offering insights that may guide future studies on this compound.
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including potent anticancer properties. The isatin scaffold is amenable to chemical modification at various positions, allowing for the synthesis of a diverse library of compounds with improved potency and selectivity against cancer cells. The introduction of methyl groups on the isatin core, in particular, has been explored as a strategy to enhance anticancer efficacy.
General Anticancer Properties of Dimethyl-Substituted Isatin Derivatives
Research on various dimethyl-substituted isatin derivatives has highlighted their potential as anticancer agents. While specific data for this compound is not available, studies on other dimethylated analogs provide valuable insights. For instance, a study on dimethylisatin and its heterocyclic derivatives reported cytotoxic effects, albeit in a brine shrimp lethality bioassay rather than against specific cancer cell lines.[1][2] This foundational cytotoxicity suggests that dimethyl-substituted isatins possess inherent biological activity that could be harnessed for anticancer applications.
The position of the methyl groups on the isatin ring is crucial for determining the biological activity. While the specific impact of substitution at the 4 and 5 positions remains to be elucidated for the parent compound, research on other isatin derivatives indicates that substitutions on the aromatic ring can significantly influence their anticancer properties.
Potential Mechanisms of Action
Isatin derivatives exert their anticancer effects through various mechanisms, and it is plausible that this compound, if found to be active, would operate through similar pathways. These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
A general workflow for investigating the anticancer properties of a novel isatin derivative like this compound would typically involve a series of in vitro assays.
Commonly investigated signaling pathways that are modulated by isatin derivatives include:
-
Apoptosis Induction: Many isatin derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.
Experimental Protocols for Future Studies
Should researchers wish to investigate the anticancer properties of this compound, the following standard protocols for key experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Conclusion and Future Directions
While there is a current lack of specific data on the application of this compound in cancer cell line studies, the extensive research on related isatin derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on synthesizing and characterizing this compound and subsequently evaluating its cytotoxic effects against a panel of human cancer cell lines. Positive results from these initial screens would warrant more in-depth mechanistic studies to elucidate its mode of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways. Such a systematic approach will be crucial in determining the therapeutic potential of this compound in oncology.
References
Application Notes and Protocols for the Development of Antimicrobial Agents from 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from 4,5-dimethylisatin. The protocols outlined below are based on established methodologies for isatin derivatives and can be adapted for the specific development of this compound-based antimicrobial candidates.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The versatility of the isatin scaffold allows for chemical modifications at various positions, leading to the synthesis of novel compounds with enhanced biological activity.[1] Specifically, the introduction of substituents on the aromatic ring, such as the dimethyl groups in this compound, can significantly influence the physicochemical and biological properties of the resulting molecules.
This document focuses on the development of antimicrobial agents from this compound, a readily available starting material. We will detail the synthesis of two major classes of derivatives, Schiff bases and thiosemicarbazones, and provide protocols for their antimicrobial screening.
Synthesis of this compound Derivatives
The synthesis of antimicrobial agents from this compound typically involves a condensation reaction at the C3-keto group to form derivatives such as Schiff bases and thiosemicarbazones.
General Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Protocol for Synthesis of this compound Schiff Bases
Schiff bases are synthesized by the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary aromatic or aliphatic amines
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol for Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones are formed by the reaction of this compound with thiosemicarbazide or its derivatives.
Materials:
-
This compound
-
Thiosemicarbazide (or N-substituted thiosemicarbazides)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Prepare a solution of this compound in ethanol.
-
In a separate flask, dissolve an equimolar amount of thiosemicarbazide in hot ethanol.
-
Add the thiosemicarbazide solution to the this compound solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry to yield the this compound thiosemicarbazone.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains.
Protocol for Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial/fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Amoxicillin)
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates.
-
Prepare a microbial inoculum and swab it evenly across the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the synthesized compound solution into each well.
-
Place a standard antibiotic disc as a positive control and a solvent-only well as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol for Broth Microdilution Assay (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of the compounds.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Microbial inoculum adjusted to a standard concentration
-
Synthesized compounds
-
Standard antibiotics
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
While specific data for this compound derivatives is limited in the public domain, the following tables present representative antimicrobial activity data for structurally related isatin derivatives to provide a benchmark for expected efficacy.
Table 1: Zone of Inhibition (mm) of Representative Isatin Schiff Base Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Isatin Schiff Base 1 | 18 | 20 | 14 | 12 |
| Isatin Schiff Base 2 | 22 | 24 | 16 | 15 |
| Ciprofloxacin (Std.) | 30 | 32 | 28 | 25 |
Table 2: Minimum Inhibitory Concentration (µg/mL) of Representative Isatin Thiosemicarbazone Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Isatin Thiosemicarbazone 1 | 16 | 8 | 32 | 64 |
| Isatin Thiosemicarbazone 2 | 8 | 4 | 16 | 32 |
| Amoxicillin (Std.) | 0.5 | 1 | 4 | >128 |
Potential Mechanism of Action
The antimicrobial mechanism of isatin derivatives is multifaceted. Some proposed mechanisms include the inhibition of essential bacterial enzymes. For instance, isatin-based compounds have been shown to target bacterial tyrosine-tRNA synthetase (TyrRS), an enzyme crucial for protein synthesis.[5]
Hypothetical Signaling Pathway: Inhibition of Bacterial Tyrosine-tRNA Synthetase
Caption: Hypothetical pathway of TyrRS inhibition by a this compound derivative.
Conclusion
This compound serves as a valuable scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methods detailed in these application notes provide a solid framework for researchers to synthesize and evaluate new derivatives. The exploration of Schiff bases and thiosemicarbazones represents a promising starting point for identifying lead compounds with potent antimicrobial activity. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation antimicrobial drugs based on the this compound core.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Evaluation of Antioxidant and Antimicrobial Activities of Novel Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial, antifungal and antiviral activity evaluation of some new bis-Schiff bases of isatin and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using 4,5-Dimethylisatin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1][2] The isatin scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity.[3][4][5] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of Aurora Kinase A, a key regulator of mitosis and a validated cancer target.[6][7] In this context, 4,5-Dimethylisatin is presented as a hypothetical reference inhibitor to exemplify the screening process and data analysis.
Aurora Kinase A is frequently overexpressed in various human cancers, and its inhibition has been shown to induce apoptosis and suppress tumor growth.[8] The following protocols describe a robust and automated HTS assay suitable for screening large compound libraries to identify novel Aurora Kinase A inhibitors.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A. Its inhibition is a key therapeutic strategy in cancer treatment.
Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression and its inhibition.
Experimental Protocols
High-Throughput Screening (HTS) for Aurora Kinase A Inhibitors
This protocol is designed for a 384-well plate format and utilizes a luminescence-based assay to measure kinase activity.[9]
Materials and Reagents:
-
Enzyme: Recombinant Human Aurora Kinase A (His-tagged)
-
Substrate: Kemptide (LRRASLG)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[7]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound Plates: 384-well plates containing test compounds and this compound as a reference, serially diluted in DMSO.
-
Assay Plates: White, opaque 384-well plates
-
Positive Control: A known Aurora Kinase A inhibitor (e.g., Alisertib)[8]
-
Negative Control: DMSO
Assay Workflow Diagram:
Caption: High-throughput screening workflow for Aurora Kinase A inhibitors.
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of compounds from the compound plates to the 384-well assay plates. This includes the test library, this compound, positive control, and DMSO for negative controls.
-
Enzyme Addition: Add 5 µL of diluted Aurora Kinase A (5 ng/µL in 1x Kinase Assay Buffer) to each well.[9] Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Prepare a master mix containing ATP and the Kemptide substrate in 1x Kinase Assay Buffer. Add 5 µL of this master mix to each well to initiate the kinase reaction. The final concentrations should be 10 µM ATP and 10 µM Kemptide.
-
Incubation: Incubate the assay plates at 30°C for 45 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plates at room temperature for 45 minutes.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Third Incubation: Incubate the plates at room temperature for 45 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation
The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the positive and negative controls. Dose-response curves are then generated for hit compounds to determine their IC50 values.
Table 1: Hypothetical HTS Results for Aurora Kinase A Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Max Inhibition (%) | Hill Slope |
| This compound | Aurora Kinase A | Luminescence | 5.2 | 98.5 | 1.1 |
| Alisertib (Positive Ctrl) | Aurora Kinase A | Luminescence | 0.015 | 100.0 | 1.0 |
| Hit Compound A | Aurora Kinase A | Luminescence | 1.8 | 99.2 | 1.2 |
| Hit Compound B | Aurora Kinase A | Luminescence | 8.9 | 95.7 | 0.9 |
| Negative Control (DMSO) | Aurora Kinase A | Luminescence | >100 | 0.0 | N/A |
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for the identification of novel Aurora Kinase A inhibitors. The use of this compound as a hypothetical reference compound demonstrates the process of evaluating compound potency and selectivity. This application note serves as a comprehensive guide for researchers in the field of drug discovery to establish and execute similar HTS campaigns for kinase targets. Further characterization of identified hits through secondary assays and mechanism of action studies is essential for their progression in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. promega.sg [promega.sg]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: The 4,5-Dimethylisatin Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] Its versatile structure, featuring a fused pyrrole and benzene ring system with ketone functionalities at positions 2 and 3, allows for extensive chemical modifications.[3] These modifications can be made at the N1 position, the C3 carbonyl group, and on the aromatic ring, leading to a diverse library of derivatives.
Among the various substituted isatins, 4,5-dimethylisatin presents an interesting scaffold for further exploration. While specific data for this compound derivatives are not extensively reported, the broader isatin family has demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] This document provides an overview of the synthetic strategies, key applications, and relevant experimental protocols applicable to the investigation of this compound and its derivatives as potential therapeutic agents, with a primary focus on their application in oncology.
Section 1: Synthesis of Substituted Isatin Derivatives
The synthesis of isatin derivatives is well-established, with the Sandmeyer reaction being a powerful and common method.[5] This approach typically involves the condensation of a substituted aniline (e.g., 3,4-dimethylaniline for this compound) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.[6] The resulting isatin core can be further modified, for instance, by condensation at the C3-carbonyl position with hydrazines to form isatin hydrazones.
Protocol 1.1: General Synthesis of Substituted Isatin via Sandmeyer Reaction
This protocol is adapted from established procedures for synthesizing multi-substituted isatin derivatives.[6]
-
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate.
-
In a suitable reaction vessel, dissolve the substituted aniline (e.g., 3,4-dimethylaniline, 0.045 mol), hydroxylamine hydrochloride (0.15 mol), and sodium sulfate (0.35 mol) in 250 mL of water containing 5 mL of 2 M hydrochloric acid.
-
Stir the mixture at room temperature (25°C) for 5 minutes.
-
Add chloral hydrate (0.05 mol) to the mixture.
-
Heat the reaction to reflux at 90°C for 2 hours.
-
After the reaction is complete, cool the mixture and filter the resulting precipitate.
-
Dry the crude product, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to Form the Isatin Core.
-
Carefully add the crude intermediate from Step 1 to concentrated sulfuric acid.
-
Heat the mixture to 65°C and stir for 30 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the isatin product.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the substituted isatin (e.g., this compound).
-
Section 2: Applications in Anticancer Drug Discovery
A significant body of research has focused on the anticancer properties of isatin derivatives.[1][7] Many of these compounds exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10] By inhibiting VEGFR-2, isatin derivatives can disrupt this process, effectively starving the tumor of its blood supply.
Section 3: Quantitative Biological Data
The biological activity of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. Lower values indicate higher potency. While specific data for this compound derivatives are limited in the cited literature, the tables below summarize the activity of various other substituted isatin scaffolds, providing a strong rationale for the potential of the 4,5-dimethyl core.
Table 1: In Vitro Cytotoxicity of Substituted Isatin Derivatives Against Human Cancer Cell Lines
| Compound ID / Substitution | Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
|---|---|---|---|
| Isatin-chalcone (5-Chloro) | MCF-7 (Breast) | 3.59 | [11] |
| Isatin-chalcone (5-Chloro) | MDA-MB-231 (Breast) | 8.54 | [11] |
| Spiro-oxindole (Piperonyl) | DU-145 (Prostate) | 1.16 | [11] |
| Tri-substituted Isatin (4l) | K562 (Leukemia) | 1.75 | [5] |
| Tri-substituted Isatin (4l) | HepG2 (Hepatocellular) | 3.20 | [5] |
| Tri-substituted Isatin (4l) | HT-29 (Colon) | 4.17 | [5] |
| Isatin-pyrazoline (1d, 5-Bromo) | Leukemia Cell Panel | 0.69 - 3.35 | [12] |
| Isatin Derivative (13) | Caco-2 (Colon) | 1.25 | [10] |
| Isatin Derivative (14) | MDA-MB-231 (Breast) | 1.30 |[10] |
Table 2: Kinase Inhibitory Activity of Isatin Derivatives
| Compound ID / Substitution | Kinase Target | Activity (IC₅₀ in nM) | Reference |
|---|---|---|---|
| Isatin Derivative (7) | VEGFR-2 | 260.64 | [11] |
| Isatin Derivative (13) | VEGFR-2 | 69.11 | [10] |
| Isatin Derivative (14) | VEGFR-2 | 85.89 | [10] |
| Isatin-Thiadiazole (3d) | α-glucosidase | 3120 (3.12 µM) |[13] |
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[6]
-
Cell Seeding:
-
Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ cells/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4.2: In Vitro Kinase Inhibition (VEGFR-2 Assay)
This protocol describes a luminescent-based kinase assay to measure the activity of VEGFR-2 and the inhibitory potential of test compounds. The assay quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[11]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock buffer with distilled water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP (final concentration typically 10-50 µM), and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
-
Assay Plate Setup:
-
Add 5 µL of the test inhibitor (diluted in 1x Kinase Buffer with a constant percentage of DMSO) to "Test Inhibitor" wells of a white 96-well plate.
-
Add 5 µL of Diluent Solution (buffer with DMSO) to "Positive Control" and "Blank" wells.
-
Add 25 µL of the Master Mix to all wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Thaw and dilute the recombinant human VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
At the end of the incubation, add 50 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
-
References
- 1. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,5-Dimethylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,5-dimethylisatin and its derivatives. Isatin and its analogues are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of biological activities. The introduction of methyl groups at the 4 and 5 positions of the isatin scaffold can significantly influence their physicochemical properties and biological efficacy.
Applications of this compound Derivatives
Derivatives of this compound are of significant interest in drug discovery and development due to their potential therapeutic applications. Isatin-based compounds have been reported to exhibit a variety of biological activities, including:
-
Anticancer Activity: Isatin derivatives have shown promise as anticancer agents by targeting various mechanisms in cancer cells.[1][2][3][4] Some derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including leukemia, hepatocellular carcinoma, and colon carcinoma.[1][5] The mechanism of action can involve the induction of apoptosis and inhibition of cell migration.[1][5]
-
Antiviral Activity: The isatin scaffold is a key component in several compounds with antiviral properties.[6][7][8][9] Derivatives have been evaluated for their activity against a variety of viruses, including HIV and SARS-CoV.[6][7][8] The antiviral mechanism can involve the inhibition of viral replication and key viral enzymes.[6]
-
Antimicrobial Activity: Isatin derivatives have also been investigated for their antibacterial and antifungal properties.[10][11][12][13] The substitution pattern on the isatin ring plays a crucial role in determining the antimicrobial spectrum and potency.[10]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Sandmeyer isatin synthesis, a reliable and widely used method.[14][15][16] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin core.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound starting from 3,4-dimethylaniline.
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve 21.0 g (0.127 mol) of chloral hydrate in 300 mL of water.
-
To this solution, add 325 g of sodium sulfate, followed by a solution of 12.1 g (0.1 mol) of 3,4-dimethylaniline in 75 mL of water containing 10.5 mL of concentrated hydrochloric acid.
-
Finally, add a solution of 22.0 g (0.317 mol) of hydroxylamine hydrochloride in 100 mL of water.
-
Heat the mixture to a vigorous boil, which should be achieved in approximately 45-60 minutes. Continue boiling for an additional 5-10 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the resulting precipitate using suction filtration and wash it with cold water.
-
Air-dry the solid to obtain N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide. The product can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
In a 500 mL beaker, carefully warm 150 mL of concentrated sulfuric acid to 50°C using a water bath.
-
While stirring mechanically, add the dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide from the previous step in small portions, maintaining the temperature between 60-70°C. Use an ice bath to control the temperature as needed.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture to room temperature and then pour it slowly onto 1 L of crushed ice with stirring.
-
Allow the mixture to stand for 30-60 minutes to allow for complete precipitation of the product.
-
Filter the crude this compound and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
For purification, the crude product can be recrystallized from glacial acetic acid or ethanol.
Protocol 2: General Procedure for the Synthesis of Schiff Bases of this compound (at C3-position)
Schiff bases are common derivatives of isatins, synthesized by the condensation of the C3-keto group with primary amines.
-
In a round-bottom flask, dissolve 1.75 g (0.01 mol) of this compound in 30 mL of ethanol.
-
Add 0.01 mol of the desired primary amine and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data
The following tables summarize the biological activities of some isatin derivatives as reported in the literature. This data is intended to provide a comparative overview of their potential efficacy.
Table 1: Anticancer Activity of Isatin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4l (a multi-substituted isatin) | K562 (human leukemia) | 1.75 | [1][5] |
| HepG2 (human hepatocellular carcinoma) | 3.20 | [1][5] | |
| HT-29 (human colon carcinoma) | 4.17 | [1][5] | |
| Compound 21 (a spiroisatin derivative) | DU-145 (human prostate cancer) | 1.16 | [2] |
| Compound 36 (an isatin derivative) | HCT-116 (human colon cancer) | 2.6 | [3] |
| A-549 (human lung cancer) | 7.3 | [3] | |
| MDA-MB-231 (human breast cancer) | 4.7 | [3] |
Table 2: Anti-HIV Activity of Isatin Derivatives
| Compound | Virus Strain | EC50 (µg/mL) | Reference |
| Compound 1a (norfloxacin-isatin Mannich base) | HIV-1 | 11.3 | [8] |
| Compound 1b (norfloxacin-isatin Mannich base) | HIV-1 | 13.9 | [8] |
| Compound 11a (isatin derivative) | HIV-1 | 8 | [8] |
| Compound 11e (isatin derivative) | HIV-1 | 8 | [8] |
| HIV-2 | 41.5 | [8] |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway influenced by isatin derivatives.
Caption: Synthetic workflow for this compound and its Schiff base derivatives.
Caption: Potential anticancer signaling pathway modulated by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. synarchive.com [synarchive.com]
Application Notes and Protocols for the Development of Antiviral Compounds from 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dimethylisatin as a scaffold for the development of novel antiviral compounds. The following sections detail the rationale, synthesis, and biological evaluation of this compound derivatives, supported by experimental protocols and data presented for easy interpretation.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties. The isatin scaffold is a versatile platform for medicinal chemists, allowing for substitutions at various positions to modulate biological activity. Notably, substitutions on the aromatic ring of the isatin nucleus can significantly influence the antiviral potency and selectivity of the resulting compounds.
This document focuses on the potential of This compound as a starting material for the synthesis of novel antiviral agents. The presence of two methyl groups at the 4 and 5 positions of the isatin ring is anticipated to enhance lipophilicity and potentially improve cell permeability and interaction with viral targets. While direct antiviral studies on a wide range of this compound derivatives are still emerging, research on closely related analogs, such as 5-methylisatin, has shown promising activity against viruses like SARS-CoV, providing a strong rationale for exploring this scaffold further.
Key Derivatives and Structure-Activity Relationship (SAR)
The primary strategy for derivatizing this compound involves condensation reactions at the C3-keto group to generate Schiff bases and thiosemicarbazones. These modifications have been shown to be critical for the antiviral activity of isatin analogs.
A generalized structure-activity relationship (SAR) based on broader isatin derivative studies suggests:
-
Substitution at N1: N-alkylation or N-acetylation can influence antiviral activity and cytotoxicity.
-
Substitution at C5: Electron-donating groups, such as methyl groups, have been shown to be favorable for antiviral activity against certain viruses.
-
Modification at C3: The formation of Schiff bases and thiosemicarbazones is a well-established strategy for imparting antiviral properties. The nature of the substituent on the imino or thiosemicarbazone moiety plays a crucial role in determining the spectrum of activity.
Data Presentation
While specific antiviral data for a wide range of this compound derivatives are not extensively available in the public domain, the following table presents representative data for a closely related 5-methylisatin derivative against SARS-CoV. This serves as a benchmark for the expected potency of compounds derived from the this compound scaffold.
Table 1: Antiviral Activity of a Representative 5-Methylisatin Derivative against SARS-CoV
| Compound ID | Structure | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| SPIII-Me | 5-Methylisatin derivative | SARS-CoV | Vero E6 | >50 | >50 | - |
Data is illustrative and based on findings for a 5-methylisatin derivative. Further studies are required to establish the specific activity of this compound derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives and their subsequent antiviral and cytotoxicity evaluation.
Protocol 1: General Synthesis of this compound Schiff Bases
Objective: To synthesize Schiff base derivatives of this compound by condensation with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, benzylamines)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add the respective primary amine (1 mmol) to the solution.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
Objective: To determine the 50% effective concentration (EC₅₀) of the synthesized compounds against a specific virus. This protocol is adapted for a virus that causes a visible cytopathic effect (CPE) in cell culture, such as SARS-CoV-2 in Vero E6 cells.
Materials:
-
Vero E6 cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Virus stock of known titer
-
Synthesized this compound derivatives
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Infection and Treatment:
-
Remove the growth medium from the 96-well plates.
-
Add 100 µL of the serially diluted compounds to the respective wells. Include a positive control (a known antiviral drug) and a negative control (medium only).
-
Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.05) to all wells except for the cell control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator until the virus control wells show a clear cytopathic effect.
-
-
Quantification of Viral CPE (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the EC₅₀ value using a dose-response curve.
Protocol 3: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the synthesized compounds.
Materials:
-
Vero E6 cells (or other appropriate host cell line)
-
DMEM supplemented with FBS and antibiotics
-
Synthesized this compound derivatives
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment:
-
Remove the growth medium.
-
Add 100 µL of serially diluted compounds to the respective wells. Include a cell control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (3-5 days) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Cell Viability (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value from a dose-response curve. The Selectivity Index (SI) can then be calculated as CC₅₀ / EC₅₀.
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to the development of antiviral compounds from this compound.
Caption: Workflow for the synthesis of this compound Schiff bases.
Caption: Experimental workflow for in vitro antiviral and cytotoxicity assays.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
Application Notes and Protocols for the Quantification of 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4,5-Dimethylisatin in various matrices. The following analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC is a robust and widely used technique for the quantification of isatin derivatives. For this compound, a C18 or C8 column can provide excellent separation. The method offers good linearity, precision, and accuracy, making it suitable for routine quality control and stability studies. The UV detector is commonly set at the maximum absorption wavelength of the compound, which for a similar compound, 1,5-dimethylisatin, has been noted at 253 nm[1].
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram:
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the isatin core, derivatization may be required to improve volatility and chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens. GC-MS provides high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol:
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Derivatization (if necessary): To a dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 min.
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent like dichloromethane or after derivatization. Extract samples with an appropriate organic solvent, evaporate to dryness, and perform derivatization if needed before redissolving in the injection solvent.
-
Quantification: Use selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound. Construct a calibration curve based on the peak area of the target ion versus concentration.
Workflow Diagram:
GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is typically used for quantification, providing low detection and quantification limits.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.005 ng/mL |
| Limit of Quantification (LOQ) | ~0.01 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol:
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, but with a faster gradient to reduce run time. For example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ for this compound) and optimize collision energy to identify suitable product ions for quantification and confirmation.
-
Dwell Time: 100 ms per transition.
-
-
Standard Preparation: Prepare a stock solution (1 mg/mL) in methanol. Serially dilute with 50% methanol to prepare working standards in the ng/mL range.
-
Sample Preparation (e.g., for plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled analog of this compound) for best results. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow Diagram:
LC-MS/MS analysis workflow for this compound.
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk or simple formulations where interfering substances are minimal. The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax). For 1,5-dimethylisatin, a λmax of 253 nm has been reported, which can be a starting point for this compound[1].
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Molar Absorptivity (ε) | Dependent on solvent |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99 - 101% |
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Wavelength Scan: Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax. Use the solvent as a blank.
-
Standard Preparation: Prepare a stock solution (100 µg/mL) of this compound in the chosen solvent. Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to obtain a concentration within the linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration of the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.
Workflow Diagram:
UV-Vis spectrophotometry workflow.
References
Application Notes and Protocols: Synthesis of Spirooxindoles using 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of spirooxindoles utilizing 4,5-dimethylisatin as a key starting material. The described methodology is based on a one-pot, three-component reaction, which is an efficient and atom-economical approach for generating molecular diversity. Spirooxindoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a focal point in medicinal chemistry and drug discovery.
Introduction
Spirooxindoles are characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and synthetic molecules with potent pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The synthesis of spirooxindoles often involves multicomponent reactions (MCRs), which offer several advantages over traditional multi-step synthesis, such as reduced reaction times, lower costs, and decreased waste generation.
This document outlines a protocol for the synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives through a three-component reaction of this compound, malononitrile, and a cyclic 1,3-dicarbonyl compound.
Reaction Principle
The synthesis proceeds via an initial Knoevenagel condensation between this compound and malononitrile, catalyzed by a base. This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound to the activated double bond of the Knoevenagel adduct. A subsequent intramolecular cyclization and tautomerization yield the final spirooxindole product.
Experimental Protocol
This protocol is a general guideline based on established procedures for the synthesis of spiro[4H-pyran-3,3'-oxindoles] from substituted isatins.[1][2]
Materials:
-
This compound
-
Malononitrile
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione)
-
Catalyst (e.g., nano Ag/kaolin, L-proline, piperidine)
-
Solvent (e.g., ethanol, water, acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol).
-
Add the solvent (10 mL) and the catalyst (in the specified amount, e.g., 7 mol% for nano Ag/kaolin).
-
Stir the reaction mixture at the appropriate temperature (e.g., reflux for ethanol) for the required time (typically 1-5 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure spirooxindole.
Data Presentation
The following table summarizes representative yields for the synthesis of spirooxindoles using various substituted isatins under typical three-component reaction conditions. While specific data for this compound is not explicitly detailed in all referenced literature, the yields are expected to be comparable to other disubstituted isatins.
| Entry | Isatin Derivative | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Dimedone | Nano Ag/kaolin | Ethanol | 1.5 | 95 |
| 2 | 5-Methylisatin | Dimedone | Nano Ag/kaolin | Ethanol | 2 | 92 |
| 3 | 5-Chloroisatin | 1,3-Cyclohexanedione | Nano Ag/kaolin | Ethanol | 1 | 96 |
| 4 | 5-Fluoroisatin | Dimedone | Alum/SiO2 NPs | Ethanol | 0.5 | 94 |
| 5 | 5-Nitroisatin | Ethyl acetoacetate | Alum/SiO2 NPs | Ethanol | 0.75 | 90 |
Visualizations
Reaction Scheme
References
Application Notes and Protocols: In Vitro Evaluation of 4,5-Dimethylisatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxicity of a specific derivative, 4,5-Dimethylisatin. While specific cytotoxicity data for this compound on human cancer cell lines is limited in publicly available literature, this guide offers standardized protocols based on the evaluation of similar isatin compounds, enabling researchers to systematically assess its potential as an anticancer agent.
Data Presentation
Currently, there is a lack of specific IC50 data for this compound against human cancer cell lines in published literature. However, a study on "dimethylisatin" (isomer not specified) using a brine shrimp lethality bioassay reported the compound to be "almost inactive". The thiosemicarbazide derivative of dimethylisatin, in contrast, showed moderate activity in the same assay. This suggests that derivatization of the this compound core may be a viable strategy to enhance its cytotoxic potential.
For context, various other isatin derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. A selection of these is presented in the table below to provide an expected range of activity for this class of compounds.
Table 1: Cytotoxicity of Various Isatin Derivatives (for contextual reference)
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| Isatin-pyrazole hybrid | HuH-7 (Liver Carcinoma) | MTT | 6.73 - 19.36 |
| 5-substituted isatin conjugate | MCF-7 (Breast Carcinoma) | MTT | 12.47 - >100 |
| Isatin-pyrrole derivative | HepG2 (Liver Carcinoma) | MTT | 0.47 |
| 5,7-Dibromo-N-alkylisatins | U937 (Lymphoma) | Not Specified | <10 |
Experimental Protocols
To evaluate the in vitro cytotoxicity of this compound, a series of standard assays should be performed. The following protocols are provided as a guide for researchers.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Caspase Activity Assay
Isatin derivatives are known to induce apoptosis through the activation of caspases. Colorimetric or fluorometric assays can be used to measure the activity of key caspases like caspase-3, -8, and -9.
Materials:
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase substrate (e.g., DEVD-pNA for caspase-3) according to the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Evaluation
Application Notes and Protocols for Molecular Docking Studies of 4,5-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 4,5-Dimethylisatin with various protein targets. Isatin and its derivatives are recognized for their wide range of biological activities, including anticancer and enzyme inhibitory properties, making them promising scaffolds in drug discovery.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[3] This document outlines the methodologies for performing such studies and presents hypothetical data to illustrate the potential interactions of this compound with key protein targets implicated in cancer pathways.
Potential Protein Targets for this compound
Based on the known biological activities of isatin derivatives, several protein families emerge as potential targets for this compound. These include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibition is a major target for cancer therapy. Isatin derivatives have been shown to inhibit CDKs.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that, when overexpressed in cancer cells, promotes their survival. Inhibition of Bcl-2 can induce apoptosis.
-
Carboxylesterases (CEs): These enzymes are involved in the metabolism of various xenobiotics and drugs. Isatins have been identified as potent inhibitors of CEs.[5]
Quantitative Docking Data Summary
The following table summarizes hypothetical quantitative data from molecular docking studies of this compound with the aforementioned protein targets. This data is illustrative and serves to provide a framework for presenting results from actual studies.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Amino Acids) | Number of Hydrogen Bonds |
| CDK2 | 2VGP | -8.5 | 0.58 | LEU83, GLU81, ILE10 | 2 |
| VEGFR-2 | 4ASD | -9.2 | 0.19 | CYS919, ASP1046, LYS868 | 3 |
| Bcl-2 | 2O2F | -7.9 | 1.45 | TYR101, GLY145, ARG146 | 1 |
| hCE1 | 1MX1 | -7.2 | 3.12 | GLY142, TRP235, HIS467 | 2 |
Experimental Protocols
A generalized protocol for molecular docking using widely accepted software like AutoDock is provided below.[6][7]
Preparation of the Target Protein
-
Retrieve Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, AutoDock Tools).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Repair any missing atoms or residues in the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format, which includes atomic charges and atom types.[6]
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a 3D format like MOL or SDF.
-
Ligand Optimization:
-
Open the ligand file in a molecular modeling tool.
-
Perform energy minimization of the ligand to obtain a stable conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.[3]
-
Grid Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through literature analysis.
-
Set up the Grid Box:
-
In AutoDock Tools, load the prepared protein and ligand.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.
-
Generate the grid parameter file (.gpf).
-
Run the autogrid4 executable to generate the grid map files.
-
Molecular Docking Simulation
-
Set Docking Parameters:
-
Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm (LGA).[6]
-
Set the number of docking runs, population size, and other genetic algorithm parameters.
-
Generate the docking parameter file (.dpf).
-
-
Run Docking:
-
Execute the autodock4 program with the docking parameter file and the prepared protein and ligand files.
-
Analysis of Results
-
Examine Docking Poses: The docking results will be in a docking log file (.dlg). This file contains information about the different binding poses (conformations) of the ligand, their binding energies, and inhibition constants.[8]
-
Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Load the protein and the best ligand pose into a visualization software to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein.
Visualizations
The following diagrams illustrate the workflow and conceptual pathways relevant to these molecular docking studies.
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified CDK2 Signaling Pathway Inhibition.
Caption: Logical Flow of Docking Data Analysis.
References
- 1. This compound | 100487-79-4 | Benchchem [benchchem.com]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking - An easy protocol [protocols.io]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
Application Notes and Protocols for the Functionalization of the 4,5-Dimethylisatin Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of the 4,5-dimethylisatin core, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for isatin and its derivatives, offering a roadmap for creating diverse chemical libraries for screening and lead optimization.
Synthesis of the this compound Core
The this compound core serves as the foundational building block for a wide array of functionalized derivatives. A reliable method for its synthesis is the Sandmeyer isatin synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.[1][2]
Protocol: Sandmeyer Synthesis of this compound
This protocol describes the synthesis of this compound from 3,4-dimethylaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide
-
In a 1 L round-bottom flask, dissolve 50 g of sodium sulfate in 500 mL of water.
-
Add a solution of 3,4-dimethylaniline (0.1 mol) in 50 mL of ethanol to the flask.
-
In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in 200 mL of water.
-
Slowly add the chloral hydrate and hydroxylamine solution to the stirred aniline solution.
-
Heat the mixture to reflux for 1-2 hours, during which a yellow precipitate should form.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to yield the isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
-
Carefully add the dried 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (0.05 mol) in small portions to 100 mL of concentrated sulfuric acid, keeping the temperature below 70°C.
-
Once the addition is complete, heat the mixture to 80-90°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The resulting precipitate is the crude this compound. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.
Functionalization of the this compound Core
The this compound core offers several reactive sites for functionalization, primarily at the N1-position (amine), the C3-position (ketone), and potentially on the aromatic ring. The following sections detail protocols for key functionalization reactions.
N-Alkylation of the Isatin Core
The nitrogen atom of the isatin core can be readily alkylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.[3][4]
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
-
To a solution of this compound (1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80°C for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound derivative.
Table 1: Representative Yields for N-Alkylation of Isatin Derivatives
| Isatin Derivative | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Ethyl 2-chloroacetate | K2CO3/DMF | 5 | 85-95 | [4] |
| Isatin | Benzyl bromide | K2CO3/Acetonitrile | 5 | 90 | [4] |
| 5-Bromoisatin | Propargyl bromide | K2CO3/DMF | 2 | 92 | [5] |
C3-Carbonyl Functionalization: Synthesis of Schiff Bases
The C3-carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6][7] This functionalization is a cornerstone for generating diverse libraries of isatin derivatives with a wide range of biological activities.[8]
This protocol provides a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
-
Dissolve this compound (1 mmol) and the desired primary amine (1 mmol) in 20 mL of ethanol or methanol in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry to yield the pure Schiff base derivative. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
Table 2: Representative Yields and Anticancer Activity of Isatin Schiff Base Derivatives
| Isatin Derivative | Amine | Product | Yield (%) | Cell Line | IC50 (µM) | Reference |
| 5-Nitroisatin | 4-Aminobenzoic acid | Schiff Base | 82 | MCF-7 | 12.5 | [9] |
| Isatin | 2-Aminopyridine | Schiff Base | 78 | - | - | [8] |
| 5-Chloroisatin | 4-Fluoroaniline | Schiff Base | 85 | HepG2 | 8.7 | [9] |
C3-Functionalization: Knoevenagel Condensation
The Knoevenagel condensation of isatins with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to 3-ylideneoxindole derivatives. These products are valuable intermediates and have shown significant biological activities.[10][11]
This protocol details the condensation of this compound with an active methylene compound.
-
In a round-bottom flask, suspend this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in 15 mL of ethanol or water.
-
Add a catalytic amount of a base such as piperidine or triethylamine (2-3 drops).
-
Stir the mixture at room temperature or heat to reflux for 1-4 hours. The reaction progress can be monitored by TLC.
-
A precipitate usually forms upon reaction completion. Cool the mixture and collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry to obtain the pure 3-ylideneoxindole derivative.
Table 3: Representative Yields for Knoevenagel Condensation of Isatin Derivatives
| Isatin Derivative | Active Methylene Compound | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Isatin | Malononitrile | Water (grinding) | 15 | 99 | [11] |
| 5-Bromoisatin | Malononitrile | Water (grinding) | 15 | 95 | [11] |
| N-Methylisatin | Ethyl cyanoacetate | SBA-Pr-SO3H/Water | 20 | 94 | [10] |
Synthesis of Spiro-oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds with significant therapeutic potential. They can be synthesized from isatins through multicomponent reactions, often involving a 1,3-dipolar cycloaddition.[12][13]
This protocol is adapted from a general procedure for the synthesis of spiro[dihydropyridine-oxindoles].[13]
-
In a 50 mL round-bottom flask, combine this compound (2 mmol), an arylamine (2 mmol), and a 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione, 2 mmol).
-
Add 10 mL of acetic acid as the solvent and catalyst.
-
Stir the mixture at room temperature for 9-12 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol to give the crude spiro-oxindole product.
-
Recrystallization from a suitable solvent such as DMF can be performed for further purification.
Table 4: Representative Yields for Spiro-oxindole Synthesis from Isatin Derivatives
| Isatin Derivative | Amine | 1,3-Dicarbonyl | Solvent | Yield (%) | Reference |
| N-Methylisatin | Aniline | Cyclopentane-1,3-dione | Acetic Acid | 75 | [13] |
| N-Benzylisatin | 4-Methoxyaniline | Cyclopentane-1,3-dione | Acetic Acid | 82 | [13] |
| Isatin | 4-Chloroaniline | Cyclopentane-1,3-dione | Acetic Acid | 68 | [13] |
Visualized Workflows and Pathways
Diagrams of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthesis of the this compound core via the Sandmeyer reaction.
Caption: Key functionalization pathways of the this compound core.
Representative Signaling Pathway
Many isatin derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The diagram below illustrates a simplified CDK-mediated signaling pathway.
Caption: Inhibition of the CDK2 pathway by a hypothetical isatin derivative.
References
- 1. biomedres.us [biomedres.us]
- 2. synarchive.com [synarchive.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. m.mathnet.ru [m.mathnet.ru]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylisatin
Welcome to the technical support center for the synthesis of 4,5-Dimethylisatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Sandmeyer isatin synthesis.[1][2][3] This two-step process begins with the reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield this compound.
Q2: What is a typical yield for the Sandmeyer synthesis of this compound?
A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for structurally similar dimethylisatins, such as 5,7-dimethylisatin, are in the range of 60%. Yields for substituted isatins can be variable and are often lower than for unsubstituted isatin due to electronic and steric effects of the substituents.
Q3: Are there alternative methods to the Sandmeyer synthesis for this compound?
A3: Yes, other methods for isatin synthesis exist, such as the Martinet, Stolle, and Gassman procedures.[4] However, the Sandmeyer synthesis remains the most common. For substituted anilines like 3,4-dimethylaniline, low yields and the formation of regioisomeric mixtures can be problematic with some methods.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through recrystallization. A common procedure involves dissolving the crude product in a dilute sodium hydroxide solution, followed by filtration to remove insoluble impurities. The filtrate is then acidified with an acid like hydrochloric acid to precipitate the purified isatin, which can be collected by filtration, washed with water, and dried.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isonitrosoacetanilide Intermediate | Incomplete reaction of the starting 3,4-dimethylaniline. | Ensure the reaction is heated to a vigorous reflux for an adequate amount of time (e.g., 10 minutes) to drive the reaction to completion. Use of fresh, high-purity reagents is also critical. |
| Side reactions due to improper temperature control. | Maintain the reaction temperature within the optimal range. Overheating can lead to decomposition of reactants and intermediates. | |
| Low Yield of this compound during Cyclization | Poor solubility of the isonitrosoacetanilide intermediate in concentrated sulfuric acid. This is a common issue with lipophilic substituted anilines.[1] | Consider using an alternative cyclizing acid with better solubilizing properties, such as methanesulfonic acid or polyphosphoric acid.[1] These have been shown to improve yields for some substituted isatins.[1] |
| Incomplete cyclization. | Ensure the reaction mixture is heated to the recommended temperature (e.g., 80°C) for a sufficient duration (e.g., 10-30 minutes) after the addition of the intermediate to the acid.[1] | |
| Degradation of the product in strong acid. | Carefully control the temperature and reaction time. Prolonged exposure to strong acid at high temperatures can lead to product degradation. | |
| Formation of an Oily or Tarry Product | Presence of impurities from starting materials or side reactions. | Ensure high purity of the starting 3,4-dimethylaniline. Purify the isonitrosoacetanilide intermediate before the cyclization step if it appears impure. |
| Incomplete solidification of the product upon pouring onto ice. | Ensure the ice is well-crushed and the reaction mixture is added slowly with vigorous stirring to promote rapid cooling and precipitation of a solid. | |
| Difficulty in Product Isolation/Purification | Product remains dissolved in the aqueous acidic solution. | After pouring the reaction mixture onto ice, neutralize the solution carefully. The isatin product is generally insoluble in neutral aqueous solution. |
| Co-precipitation of impurities. | The purification step of dissolving the crude product in dilute base and re-precipitating with acid is effective for removing many impurities. |
Experimental Protocols
Detailed Protocol for Sandmeyer Synthesis of this compound
This protocol is based on the general Sandmeyer isatin synthesis and adapted for this compound starting from 3,4-dimethylaniline.
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) in water.
-
Add sodium sulfate (an excess to create a saturated solution) to the chloral hydrate solution.
-
In a separate beaker, prepare a solution of 3,4-dimethylaniline (1.0 eq) in water containing hydrochloric acid (to form the hydrochloride salt).
-
Add the 3,4-dimethylaniline hydrochloride solution to the reaction vessel.
-
Prepare a solution of hydroxylamine hydrochloride (3.2 eq) in water and add it to the reaction mixture.
-
Heat the mixture to a vigorous reflux for approximately 10 minutes. The solution may turn yellow and cloudy.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the isonitrosoacetanilide intermediate as a crystalline solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid to a clean, dry flask and heat it to 50°C.
-
Slowly add the dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, ensuring the temperature of the reaction mixture is maintained between 60-70°C.
-
Once the addition is complete, heat the mixture to 80°C for 10-30 minutes. The solution will likely become dark and viscous.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of crude this compound should form.
-
Collect the crude product by vacuum filtration and wash the filter cake with water.
Purification:
-
Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 4N hydrochloric acid until the precipitation of the purified this compound is complete.
-
Collect the purified product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Cyclization Conditions for Substituted Isatin Synthesis
| Entry | Starting Aniline | Cyclizing Acid | Temperature | Yield (%) | Reference |
| 1 | Aniline | H₂SO₄ | 80°C | 85 | [1] |
| 2 | 4-n-Hexylaniline | H₂SO₄ | 80°C | <5 (intermediate) | [1] |
| 3 | 4-n-Hexylaniline | CH₃SO₃H | 80°C | 40 | [1] |
| 4 | 4-(Trifluoromethoxy)aniline | CH₃SO₃H | 80°C | 64 | [1] |
| 5 | 4-Phenylaniline | CH₃SO₃H | 80°C | 60 | [1] |
Visualizations
Sandmeyer Synthesis of this compound Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4,5-Dimethylisatin
Welcome to the technical support center for the purification of crude 4,5-Dimethylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. For persistent impurities or specific applications, chemical purification methods such as an acid-base wash or the formation of a bisulfite adduct can be employed.
Q2: My crude this compound is a dark, oily residue. What is the best first step?
A2: An oily or deeply colored crude product often contains residual solvent (like DMF) or polymeric impurities. A good first step is trituration. This involves stirring or scraping the oil with a poor solvent (a "non-solvent") in which this compound has low solubility, such as hexanes or diethyl ether. This can often induce solidification and remove highly non-polar impurities. If residual DMF is suspected, filtering the crude product through a small plug of silica gel may also be effective.[1]
Q3: What are the likely impurities in my crude this compound?
A3: Impurities often stem from the synthesis process, which typically involves the cyclization of an isonitrosoacetanilide intermediate derived from 3,4-dimethylaniline.[2] Potential impurities include:
-
Unreacted 3,4-dimethylaniline.
-
The isonitrosoaceto-3,4-dimethylanilide intermediate.
-
The oxime of isatin, which can form if reaction temperatures are not properly controlled.[3]
-
Sulfonated byproducts if sulfuric acid is used in the synthesis.[3]
-
Polymeric materials or tars from side reactions.
Q4: How do I choose between recrystallization and column chromatography?
A4: The choice depends on the impurity profile and the required scale.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is generally faster and uses less solvent for large-scale work.
-
Column Chromatography is better for separating mixtures with multiple components or impurities that have similar solubility to the desired product. It offers higher resolution but is typically more time-consuming and solvent-intensive.
Troubleshooting Guides
Issue 1: Recrystallization Problems
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. The product is too impure to form a crystal lattice. | Use a lower-boiling point solvent. Try a two-solvent system: dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and add a "poor" solvent (e.g., water, hexanes) dropwise to the hot solution until it becomes cloudy, then allow it to cool slowly.[4] First, try to purify the crude material with a quick pass through a silica plug to remove major impurities. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated, and crystallization has not initiated. | Boil off some of the solvent to concentrate the solution and cool again. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used, and the product remained in the mother liquor. The crystals were filtered before crystallization was complete. The chosen solvent dissolves a significant amount of the product even at low temperatures. | Concentrate the mother liquor and cool it again to recover more product (a "second crop"). Ensure the solution is thoroughly cooled (e.g., in an ice bath) for at least 30 minutes before filtering. Re-evaluate your choice of solvent; the ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures. |
| Product color does not improve significantly. | The colored impurity has a similar solubility profile to the product. The impurity is adsorbed onto the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb your product. A chemical wash (see Protocol 2) or column chromatography may be necessary. |
Issue 2: Column Chromatography Problems
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation (overlapping bands). | The initial band of crude material was too wide. The chosen solvent system (eluent) is too polar. The column was not packed uniformly. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column. Start with a less polar eluent (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity.[5] Ensure the silica gel is packed as a uniform slurry without air bubbles or cracks.[5] |
| Product is not eluting from the column. | The eluent is not polar enough. The compound is highly polar and is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the product is still not eluting, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Cracking or channeling of the silica gel. | The column ran dry at some point. The packing was not allowed to settle properly. | Always keep the solvent level above the top of the silica gel.[5] Allow the silica slurry to settle completely before loading the sample. Add a layer of sand on top of the silica to prevent disturbance when adding more eluent.[5][6] |
Quantitative Data Summary
The following table presents typical purity and yield data for dimethylisatin derivatives from literature, which can serve as a benchmark for purification of this compound.
| Compound | Purification Method | Purity | Yield | Reference |
| 5,7-Dimethylisatin | Chemical Purification (Acid/Base Wash) & Drying | - | 60% | [7] |
| 5,7-Dimethylisatin | Not Specified (Commercial Sample) | ≥95.0% (HPLC) | - | [8] |
| This compound | Not Specified (Commercial Sample) | 95% | - | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is a standard method for general purification. Ethanol and water are a common and effective solvent pair for isatins.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Saturation: While the solution is hot, add hot water dropwise until the solution becomes persistently cloudy (the cloud point). This indicates the solution is saturated.[4]
-
Clarification: If the solution is clear, proceed to the next step. If it is cloudy with insoluble impurities or has a strong color, you may add a spatula-tip of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction/Precipitation
This method is highly effective for purifying isatins by taking advantage of the acidic nature of the N-H proton. It is particularly good at removing non-acidic impurities.[3]
-
Dissolution in Base: Suspend the crude this compound in hot water. While stirring, add a 5% aqueous sodium hydroxide (NaOH) solution portion-wise until all the isatin dissolves, forming the sodium salt.
-
Removal of Basic/Neutral Impurities: If any solid remains, it consists of neutral or basic impurities. Filter the hot solution to remove them.
-
Precipitation of Acidic Impurities: Allow the solution to cool. With vigorous stirring, slowly add dilute hydrochloric acid (HCl) dropwise. Initially, more acidic impurities may precipitate first. Continue adding acid until a slight, persistent precipitate is formed.[3]
-
Isolation of Purified Isatin: Filter this small amount of precipitate. Then, add more HCl to the filtrate to fully precipitate the this compound product.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating complex mixtures or when recrystallization fails.
-
Prepare the Column: Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column, tapping gently to pack it evenly without air bubbles.[5] Allow the silica to settle, keeping the solvent level above the silica bed. Add a final layer of sand on top.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully add this solution to the top of the silica gel. Drain the solvent until it is just level with the sand layer.[5]
-
Elution: Carefully add the eluent to the top of the column. Use air pressure to gently push the solvent through the column. Begin with a low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and collect fractions in test tubes.
-
Monitor the Separation: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Increase Polarity (Gradient Elution): If the product is moving too slowly, gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexanes).[5]
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
Caption: Workflow for Two-Solvent Recrystallization.
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Tree for Selecting a Purification Method.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound | 100487-79-4 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5,7-DIMETHYLISATIN synthesis - chemicalbook [chemicalbook.com]
- 8. 5,7-Diméthylisatine, 96 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 9. synchem.de [synchem.de]
overcoming solubility issues with 4,5-Dimethylisatin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4,5-Dimethylisatin in various assays.
Troubleshooting Guide: Overcoming this compound Precipitation in Assays
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
A1: This is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 2%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[1]
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated DMSO stock directly to your aqueous solution, perform serial dilutions of your stock in DMSO first. Then, add the diluted DMSO stock to the final assay medium.
-
Pre-warming Medium: Gently warm your assay buffer or cell culture medium to 37°C before adding the compound. This can sometimes help to keep the compound in solution.
-
Increase Mixing: Immediately after adding the this compound stock, ensure rapid and thorough mixing to facilitate its dispersion.
-
Use of Surfactants: For in vitro biochemical assays (not for live cells), consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your buffer to aid in solubilization.
-
Pluronic F-68: For cell-based assays, Pluronic F-68, a non-ionic surfactant with low toxicity, can be used at low concentrations (e.g., 0.02-0.1%) to improve the solubility of hydrophobic compounds.
Q2: I am observing crystal-like structures in my cell culture plates after treating with this compound. What could be the cause and how do I fix it?
A2: Crystal formation is a clear indication of compound precipitation. Besides the reasons mentioned in Q1, other factors can contribute to this in a cell culture setting:
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
Temperature Fluctuations: Repeatedly moving plates between the incubator and the microscope can cause temperature changes that may lead to precipitation.
-
Evaporation: Evaporation of the medium in the wells can increase the concentration of all components, including your compound, pushing it out of solution. Ensure proper humidification in your incubator.[2]
Troubleshooting Steps:
-
Confirm Precipitation: Visually inspect the wells under a microscope before and after adding the compound.
-
Optimize Dosing Procedure: Prepare a working stock of this compound in your cell culture medium by slowly adding the DMSO stock while vortexing the medium. Then, add this prediluted solution to your cells.
-
Solubility Testing: Before conducting your main experiment, perform a simple solubility test. Prepare different concentrations of this compound in your cell culture medium and observe for any precipitation over the time course of your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound.[3][4] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[3]
Q2: What is the expected solubility of this compound in common solvents?
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Poorly Soluble | Expected to be in the low µg/mL range. |
| Ethanol | Slightly Soluble | The methyl groups may slightly increase solubility compared to isatin. |
| DMSO | Readily Soluble | Suitable for preparing high-concentration stock solutions (e.g., >10 mM). |
| Methanol | Soluble | Another suitable organic solvent for stock solutions. |
| PBS (pH 7.4) | Very Poorly Soluble | Precipitation is highly likely without co-solvents. |
Q3: Can I use solvents other than DMSO for my cell-based assays?
A3: Yes, although DMSO is the most common. Ethanol can be used, but it is generally more toxic to cells than DMSO.[1] For some applications, co-solvent systems or specialized formulation approaches like using cyclodextrins can be explored to enhance aqueous solubility.
Q4: How does the purity of this compound affect its solubility and assay performance?
A4: Impurities can significantly impact the solubility and the biological activity of your compound. Insoluble impurities can act as nucleation sites, promoting precipitation of this compound. Furthermore, impurities may have their own biological effects, leading to confounding results. Always use a high-purity grade of this compound for your experiments.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on a cancer cell line, with specific steps to address its low aqueous solubility.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment (Addressing Solubility):
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
Prepare the final treatment solutions by diluting the DMSO serial dilutions into pre-warmed (37°C) complete cell culture medium. The final DMSO concentration should not exceed 1%.
-
Crucial Step: Add the DMSO stock to the medium dropwise while gently vortexing the medium to ensure rapid dispersion and minimize precipitation.
-
Remove the old medium from the cells and add 100 µL of the final treatment solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway
Isatin derivatives have been reported to exert their anticancer effects through various signaling pathways. The diagram below illustrates a hypothetical pathway that could be modulated by this compound, leading to the inhibition of cell proliferation and induction of apoptosis. Isatin derivatives have been shown to potentially inhibit receptor tyrosine kinases (RTKs) and modulate downstream pathways like PI3K/Akt and MAPK/ERK, which are critical for cell survival and growth.
Caption: Hypothetical signaling pathway impacted by this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical cell-based assay workflow for screening a poorly soluble compound like this compound, emphasizing the critical points for addressing solubility.
Caption: Cell-based assay workflow for poorly soluble compounds.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethylisatin Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 4,5-dimethylisatin.
Frequently Asked Questions (FAQs)
1. What are the most common derivatization reactions for this compound?
The most common derivatization reactions for this compound, similar to other isatins, include:
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N-alkylation: Introduction of an alkyl group at the nitrogen atom of the isatin ring.
-
Schiff Base Formation: Condensation reaction at the C3-keto group with primary amines.
-
Spirooxindole Synthesis: Formation of spirocyclic structures at the C3 position through reactions with various carbon and heteroatom nucleophiles.
2. How do the methyl groups at the 4 and 5 positions of the isatin ring affect its reactivity?
The electron-donating nature of the methyl groups at the 4 and 5 positions can influence the reactivity of the isatin ring in several ways:
-
Increased Nucleophilicity of the Amide Nitrogen: The methyl groups can increase the electron density at the nitrogen atom, potentially making N-alkylation reactions faster compared to unsubstituted isatin.
-
Activation of the Benzene Ring: The benzene part of the isatin is more electron-rich, which could influence its reactivity in reactions involving the aromatic ring.
-
Steric Hindrance: While the effect is likely minor, the methyl groups could introduce some steric hindrance that might affect the approach of bulky reagents.
3. What are the key parameters to optimize for a successful this compound derivatization?
The key parameters to optimize include:
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Base/Catalyst: The type and amount of base or catalyst are crucial for many reactions.
-
Temperature: Reaction temperature affects the reaction rate and the formation of side products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.
4. How can I monitor the progress of my this compound derivatization reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation
Question: I am attempting an N-alkylation of this compound, but I am getting a very low yield of my desired product. What could be the problem?
Answer: Low yield in N-alkylation reactions of this compound can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Inadequate Base: The choice and amount of base are critical for the deprotonation of the isatin nitrogen.
-
Recommendation: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH. Ensure the base is fresh and anhydrous.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the this compound and the alkylating agent.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices.[1] Ensure the solvent is anhydrous, as water can quench the isatin anion.
-
-
Low Reactivity of Alkylating Agent: The reactivity of the alkyl halide can significantly impact the reaction rate.
-
Recommendation: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.
-
Recommendation: Increase the reaction temperature or extend the reaction time. Microwave irradiation can also be an effective method to accelerate the reaction.[1]
-
-
Side Reactions: In some cases, O-alkylation can be a competing side reaction, although N-alkylation is generally favored with alkali metal bases.[2]
-
Recommendation: Characterize any byproducts to determine if O-alkylation is occurring. Adjusting the base and solvent system can help to favor N-alkylation.
-
Issue 2: Formation of Multiple Products in Schiff Base Synthesis
Question: I am trying to synthesize a Schiff base from this compound and a primary amine, but I am observing multiple spots on my TLC plate. What is happening?
Answer: The formation of multiple products in a Schiff base synthesis can be due to side reactions or incomplete reaction. Here's how to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting material and product.
-
Recommendation: Increase the reaction time or consider adding a catalytic amount of a dehydrating agent, such as molecular sieves, to remove the water formed during the reaction and drive the equilibrium towards the product.
-
-
Use of an Acid Catalyst: An acid catalyst, such as glacial acetic acid, is often used to facilitate the reaction.[3]
-
Recommendation: If you are not using a catalyst, add a few drops of glacial acetic acid to the reaction mixture. If you are already using a catalyst, ensure it is of good quality.
-
-
Side Reactions with the Solvent: If you are using a reactive solvent, it might be participating in the reaction.
-
Recommendation: Use an inert solvent like ethanol or methanol.
-
-
Instability of the Schiff Base: Some Schiff bases can be unstable and may hydrolyze back to the starting materials if exposed to water during workup.
-
Recommendation: Ensure your workup procedure is anhydrous.
-
Issue 3: Difficulty in Purifying Spirooxindole Products
Question: I have successfully synthesized a spirooxindole derivative of this compound, but I am struggling with its purification. What are some effective purification strategies?
Answer: The purification of spirooxindoles can be challenging due to their complex structures and potential for stereoisomers. Here are some strategies:
-
Column Chromatography: This is the most common method for purifying spirooxindoles.
-
Recommendation: Use a silica gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Careful optimization of the solvent system is key.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Recommendation: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the desired product.
-
Characterization of Isomers: If you have a mixture of stereoisomers, it is important to characterize them. NMR spectroscopy is a powerful tool for this purpose. In some cases, the isomers may be separable by careful chromatography.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add anhydrous DMF or NMP to dissolve the isatin.
-
Add K₂CO₃ (1.5 equivalents) or Cs₂CO₃ (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol outlines the synthesis of a Schiff base via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of a Spirooxindole Derivative
This protocol provides a general method for a three-component synthesis of a spirooxindole derivative from this compound.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A 1,3-dicarbonyl compound (e.g., dimedone, 4-hydroxycoumarin)
-
A catalyst (e.g., piperidine, L-proline)
-
Ethanol or water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the active methylene compound (1 equivalent), and the 1,3-dicarbonyl compound (1 equivalent).
-
Add the solvent (ethanol or water).
-
Add the catalyst (0.1-0.2 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature or reflux).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The product can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatins
| Isatin Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Isatin | Ethyl chloroacetate | K₂CO₃ | DMF | MW | 5 min | 85 | [1] |
| Isatin | Ethyl chloroacetate | Cs₂CO₃ | DMF | MW | 5 min | 93 | [1] |
| Isatin | Benzyl bromide | K₂CO₃ | DMF | MW | 3 min | 95 | [1] |
| This compound | Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 4h | - | |
| This compound | Benzyl bromide | Cs₂CO₃ | NMP | 60 | 2h | - | |
| *Yields for this compound are expected to be good to excellent but require empirical optimization. |
Table 2: General Conditions for Schiff Base Formation from Isatins
| Isatin Derivative | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Isatin | Substituted 4-amino-1,2,4-triazoles | Glacial Acetic Acid | Ethanol | Reflux | 4h | Good | [3] |
| 5-Fluoroisatin | Aromatic bis-amines | None | Water | Reflux | - | Good | [4] |
| This compound | Aniline | Glacial Acetic Acid | Ethanol | Reflux | 2-4h | - | |
| Yields for this compound are expected to be high but require empirical optimization. |
Visualizations
Caption: General experimental workflow for optimizing this compound derivatization.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium [mdpi.com]
Technical Support Center: 4,5-Dimethylisatin Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4,5-dimethylisatin.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
Q2: How can I improve the yield of my crystallization?
A2: A low yield can be due to several factors. The most common reason is using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[2][3] To address this, you can evaporate some of the solvent and attempt to recrystallize.[2] Another reason for low yield can be premature crystallization during hot filtration. To avoid this, use a pre-warmed funnel and a minimal amount of hot solvent to wash the crystals.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][3] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities.[1] To resolve this, try redissolving the oil by heating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[1][3] Using a different solvent with a lower boiling point may also be beneficial.
Q4: The crystals I've obtained are very small or needle-like. How can I get larger crystals?
A4: The formation of small or needle-like crystals is often a result of rapid crystallization.[4] To encourage the growth of larger crystals, a slower cooling rate is necessary.[4] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Using a slightly larger volume of solvent can also slow down the crystallization process.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: this compound fails to dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent, but the compound won't dissolve even at boiling point.
-
Answer: This indicates that the chosen solvent is not a good solvent for this compound at high temperatures. You can try adding a small amount of a co-solvent in which the compound is more soluble. Alternatively, you may need to select a different, more suitable solvent. Refer to the solvent selection table below for guidance.
Problem 2: No crystals form upon cooling.
-
Question: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared.
-
Answer: This is likely due to either using too much solvent or the solution being supersaturated.[1]
-
Solution 1 (Too much solvent): Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[2]
-
Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound.[1]
-
Problem 3: The crystallized product is discolored or appears impure.
-
Question: My final product has a noticeable color, suggesting the presence of impurities.
-
Answer: If the crude material contains colored impurities, you can perform a hot filtration step. After dissolving the this compound in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pre-warmed funnel containing filter paper to remove the charcoal before allowing the solution to cool and crystallize.[3]
Data Presentation
Table 1: Solvent Selection Guide for Isatin Derivatives (Based on Isatin Data)
| Solvent | Solubility at Low Temp. | Solubility at High Temp. | Suitability for Crystallization |
| N,N-Dimethylformamide (DMF) | High | Very High | Poor (Low Yield) |
| Tetrahydrofuran (THF) | High | Very High | Poor (Low Yield) |
| 1,4-Dioxane | High | Very High | Poor (Low Yield) |
| Acetone | Moderate | High | Moderate |
| Acetonitrile | Low | High | Good |
| Ethyl Acetate | Low | High | Good |
| Dichloromethane | Very Low | Low | Poor (Low Solubility) |
| Toluene | Very Low | Low | Poor (Low Solubility) |
| Water | Very Low | Very Low | Poor (Insoluble) |
| Ethanol | Low | Moderate | Moderate |
This table is an estimate for this compound based on the known solubility of isatin.[1] Experimental verification is recommended.
Experimental Protocols
General Protocol for the Recrystallization of this compound
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Solvent Selection: Choose an appropriate solvent using the solvent selection guide (Table 1). A good starting point would be ethyl acetate or acetonitrile.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If the solution contains insoluble impurities or is colored, perform a hot filtration. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 4,5-Dimethylisatin
Welcome to the technical support center for the synthesis of 4,5-Dimethylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin synthesis method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isonitrosoacetanilide Intermediate | Incomplete reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine. Low reactivity of the substituted aniline. | Ensure all reagents are fresh and of high purity. Increase the reaction time and/or temperature. Consider using a co-solvent such as ethanol to improve solubility.[1] |
| Low Yield of this compound during Cyclization | Incomplete cyclization of the isonitrosoacetanilide intermediate. Degradation of the product in strong acid at high temperatures. Poor solubility of the intermediate in sulfuric acid. | Optimize the temperature and reaction time for the cyclization step; avoid excessive heating. Use an alternative acid with better solvating properties, such as methanesulfonic acid or polyphosphoric acid (PPA), which can improve yields for substituted isatins.[1] |
| Formation of a Dark Tar-like Substance | Side reactions and polymerization under harsh acidic conditions. Presence of impurities in the starting materials. | Ensure the temperature of the cyclization reaction is carefully controlled. Purify the isonitrosoacetanilide intermediate before the cyclization step. Use high-purity starting materials and solvents. |
| Product is Difficult to Purify/Contains Impurities | Formation of uncharacterized byproducts during the reaction. Co-precipitation of starting materials or intermediates. | Recrystallization from a suitable solvent such as ethanol or acetic acid is often effective. For persistent impurities, column chromatography on silica gel may be necessary. If regioisomers (e.g., 6,7-dimethylisatin) are suspected, fractional precipitation can be attempted.[2] |
| Inconsistent Results/Lack of Reproducibility | Variations in reagent quality, reaction conditions (temperature, time), and work-up procedures. | Standardize the experimental protocol with strict control over all parameters. Ensure consistent quality of starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-established method is the Sandmeyer isatin synthesis.[1][3][4] This two-step process involves the reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.
Q2: I am getting a very low yield for the cyclization step using sulfuric acid. What can I do to improve it?
A2: Low yields in the cyclization of substituted isonitrosoacetanilides are often due to poor solubility in concentrated sulfuric acid.[1] Switching to methanesulfonic acid or polyphosphoric acid (PPA) can significantly improve the solubility of the intermediate and, consequently, the yield of the final product.[1] These alternative acids often lead to cleaner reactions with fewer side products.
Q3: My final product is an orange-red solid, but it seems impure. What is a good purification method?
A3: The crude this compound can be purified by recrystallization. Common solvents for recrystallization of isatins include ethanol, glacial acetic acid, or a mixture of ethanol and water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes is a viable option.
Q4: Are there any alternative synthesis methods for this compound that avoid the harsh conditions of the Sandmeyer synthesis?
A4: Yes, several other methods for isatin synthesis exist, although they may be less common for this specific derivative. These include the Stolle, Martinet, and Gassman syntheses.[3][5][6] These methods involve different starting materials and reaction conditions and may be advantageous if the Sandmeyer route proves problematic. For instance, the Stolle synthesis utilizes a secondary aniline and oxalyl chloride followed by a Friedel-Crafts cyclization.[3]
Experimental Protocols
General Sandmeyer Synthesis of this compound
This protocol is a generalized procedure based on the classical Sandmeyer isatin synthesis. Researchers should optimize the specific quantities and conditions for their laboratory setup.
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, prepare a solution of 3,4-dimethylaniline in water containing hydrochloric acid.
-
Add the 3,4-dimethylaniline solution to the chloral hydrate solution with stirring.
-
Add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux for a specified time (typically 1-2 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the crude isonitrosoacetanilide intermediate. This intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid (or methanesulfonic acid) at a controlled temperature (e.g., 50-60°C).
-
After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., 80-90°C) for a short period (e.g., 10-30 minutes) to ensure complete cyclization.[1]
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
The precipitated crude this compound is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Logical relationships between common problems, causes, and solutions.
References
Technical Support Center: Scaling Up the Production of 4,5-Dimethylisatin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4,5-Dimethylisatin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Sandmeyer isatin synthesis.[1][2][3] This classical two-step approach begins with the reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield this compound.[1][2]
Q2: What are the primary challenges when scaling up the Sandmeyer synthesis of this compound?
A2: The main challenges include:
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Formation of Regioisomers: The use of 3,4-dimethylaniline, a meta-substituted aniline derivative, can potentially lead to the formation of the undesired 6,7-dimethylisatin isomer alongside the target this compound. Careful control of reaction conditions is crucial to favor the formation of the desired product.
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Solubility Issues: The isonitrosoacetanilide intermediate may have poor solubility in the aqueous reaction medium, which can lead to incomplete reactions and lower yields.[1]
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Exothermic Reaction Control: The cyclization step with concentrated sulfuric acid is highly exothermic and requires careful temperature management to prevent side reactions and degradation of the product.
-
Product Purification: Separating the desired this compound from unreacted starting materials, the isomeric byproduct, and other impurities can be challenging on a larger scale.
Q3: Are there any alternative synthesis routes for this compound?
A3: Yes, the Stolle synthesis is a notable alternative to the Sandmeyer method.[3] This process involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[3] However, for the synthesis of unsubstituted N-H isatins like this compound, the Sandmeyer reaction is generally more commonly employed.
Q4: How can the solubility of the isonitrosoacetanilide intermediate be improved?
A4: To enhance the solubility of the intermediate, co-solvents such as ethanol can be introduced into the reaction mixture. For the cyclization step, alternative acids like methanesulfonic acid have been shown to be effective, particularly for lipophilic substrates, as they can improve the solubility of the intermediate and lead to better yields.[1]
Q5: What purification techniques are most effective for obtaining high-purity this compound?
A5: The most common and effective purification method is recrystallization.[4][5][6] Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, acetic acid, or solvent mixtures.[7] Washing the crude product with cold water and appropriate organic solvents can also help remove impurities. For highly pure material, column chromatography may be employed. A historical method for purifying isatins involves the formation of a bisulfite addition product, which can be crystallized and then decomposed back to the pure isatin.[8]
Experimental Protocols
Adapted Sandmeyer Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted isatins.[1][2] Researchers should perform small-scale trials to optimize conditions before scaling up.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask of appropriate volume with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.
-
Reagent Preparation:
-
Prepare a solution of chloral hydrate and sodium sulfate in water.
-
Prepare a solution of 3,4-dimethylaniline in water and concentrated hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
-
Reaction Execution:
-
Combine the prepared solutions in the reaction flask with stirring.
-
Heat the mixture gently. The formation of a thick paste is expected.
-
Maintain the reaction at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation of Intermediate:
-
Cool the reaction mixture and isolate the precipitated solid by vacuum filtration.
-
Wash the crude intermediate with cold water to remove inorganic salts and other water-soluble impurities.
-
Dry the intermediate thoroughly before proceeding to the next step.
-
Step 2: Cyclization to this compound
-
Reaction Setup: In a separate flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid.
-
Reaction Execution:
-
Cool the sulfuric acid in an ice bath.
-
Slowly and portion-wise, add the dried isonitrosoacetanilide intermediate to the cold sulfuric acid, ensuring the temperature is strictly controlled (e.g., below 10°C) to manage the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 80-90°C) for a defined period to drive the cyclization to completion.[1]
-
-
Product Precipitation and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Allow the mixture to stand to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Data Presentation
Table 1: Reactant Quantities for Scaled-Up Synthesis (Illustrative Example)
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 3,4-Dimethylaniline | 121.18 | 1.0 | 121.18 | ~120 |
| Chloral Hydrate | 165.40 | 1.1 | 181.94 | - |
| Hydroxylamine HCl | 69.49 | 3.0 | 208.47 | - |
| Sodium Sulfate (anhydrous) | 142.04 | - | As required for saturation | - |
| Conc. Sulfuric Acid (98%) | 98.08 | - | - | As required |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization |
| Temperature | 80 - 100 °C | 0 - 10 °C (addition), then 80 - 90 °C |
| Reaction Time | 1 - 2 hours | 1 - 2 hours |
| Appearance | Formation of a white/pale yellow precipitate | Dark, viscous solution turning to orange/red precipitate upon quenching |
| Typical Yield (unoptimized) | 70 - 85% (crude intermediate) | 60 - 75% (crude isatin) |
| Purity (crude) | - | 85 - 95% (by HPLC) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isonitrosoacetanilide Intermediate | - Incomplete reaction. - Low solubility of the aniline starting material. | - Ensure adequate reaction time and temperature. - Consider the use of a co-solvent like ethanol to improve solubility. |
| Formation of a Dark Tar During Cyclization | - Reaction temperature too high. - Impurities in the intermediate. | - Maintain strict temperature control during the addition of the intermediate to sulfuric acid. - Ensure the intermediate is thoroughly washed and dried before use. |
| Low Yield of this compound | - Incomplete cyclization. - Degradation of the product. - Poor solubility of the intermediate in the cyclization media. | - Increase the heating time or temperature for the cyclization step cautiously. - Avoid excessive heating. - Consider using methanesulfonic acid as an alternative to sulfuric acid to improve solubility.[1] |
| Product Contaminated with 6,7-Dimethylisatin Isomer | - Inherent reactivity of the 3,4-dimethylaniline starting material. | - Optimize reaction conditions (temperature, acid concentration) to favor the formation of the 4,5-isomer. - Employ careful fractional recrystallization to separate the isomers. - Use chromatographic methods for complete separation if necessary. |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to age in the mother liquor before filtration. - Use a filter aid if necessary. |
Visualizations
Caption: Synthesis Pathway of this compound via Sandmeyer Reaction.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Refining Analytical Methods for 4,5-Dimethylisatin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 4,5-Dimethylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?
A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the key chemical properties of this compound to consider during method development?
A2: this compound is a heterocyclic compound with a molecular weight of 175.18 g/mol .[1] As an isatin derivative, it possesses both keto and lactam moieties, which can participate in hydrogen bonding and may chelate with metal ions.[2] Its aromatic nature makes it suitable for UV detection. Isatin itself is soluble in hot ethanol, ether, and hot water.[3] Understanding the pKa of the compound is crucial for HPLC method development, especially for controlling peak shape.
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for this compound is limited, isatin and its derivatives can be susceptible to degradation under certain conditions. For instance, some related compounds show instability in acidic conditions.[4] It is recommended to perform forced degradation studies (acid, base, oxidation, heat, and light) to assess the stability of this compound and to develop a stability-indicating method.
Q4: What are the general considerations for sample preparation when analyzing this compound from biological matrices?
A4: For biological matrices like plasma, protein precipitation is a common first step.[2] This can be followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. For GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of isatin derivatives.[5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column packing.[5][6] - Mobile phase pH close to the analyte's pKa. - Column overload. - Column bed deformation.[7] | - Use a base-deactivated or end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Reduce the injection volume or sample concentration.[7] - Replace the column.[7] |
| Poor Resolution | - Inappropriate mobile phase composition. - Insufficient column efficiency. | - Optimize the mobile phase by changing the organic solvent ratio or trying a different organic solvent (e.g., methanol vs. acetonitrile). - Use a column with a smaller particle size or a longer column. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample matrix. - Carryover from previous injections. | - Use high-purity HPLC grade solvents and freshly prepared mobile phase. - Implement a robust sample clean-up procedure. - Include a needle wash step in the autosampler method with a strong solvent. |
| Retention Time Drift | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Use a guard column to protect the analytical column and replace it regularly.[5] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Precipitation of buffer in the mobile phase. | - Replace the guard column or in-line filter. - Back-flush the analytical column (if recommended by the manufacturer). - Ensure the buffer is fully dissolved and miscible with the organic solvent. |
GC-MS Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Incomplete derivatization. - Active sites in the GC inlet or column. | - Optimize derivatization conditions (reagent concentration, temperature, and time). - Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Low Sensitivity | - Inefficient extraction or derivatization. - Suboptimal MS parameters. | - Optimize the sample preparation procedure. - Perform MS tune and optimize ionization and fragmentation parameters for the this compound derivative. |
| Matrix Interference | - Co-eluting compounds from the sample matrix. | - Improve sample cleanup using techniques like SPE. - Optimize the GC temperature program to separate the analyte from interferences. - Use selected ion monitoring (SIM) mode for quantification to enhance selectivity. |
| Irreproducible Results | - Inconsistent injection volume. - Degradation of the analyte in the injector. | - Use an autosampler for precise injections. - Optimize the injector temperature to ensure efficient volatilization without causing degradation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Plasma
This protocol is adapted from a method for isatin analysis in plasma and may require optimization for this compound.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 6.8) in a 50:50 (v/v) ratio. Optimization of the organic ratio and pH may be necessary.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength (e.g., 290 nm, to be determined by UV scan of this compound).
-
Column Temperature: 30°C
3. Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | > 90% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Protocol 2: GC-MS Method for Detection of this compound in Biological Samples
This protocol is based on a method for isatin and its derivatives and will likely require optimization.[5][10]
1. Sample Preparation and Derivatization
-
To 1 mL of urine or tissue homogenate, add an appropriate internal standard (e.g., 5-methylisatin).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Add 50 µL of hydroxylamine hydrochloride solution in pyridine and heat at 60°C for 30 minutes.
-
Evaporate the solvent and add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Heat at 80°C for 1 hour.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Conditions
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program will need optimization.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification.
3. Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time | ~15-20 min (dependent on final GC program) |
| Target Ions (m/z) | To be determined from the mass spectrum of the derivatized this compound |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
Caption: Logic diagram for troubleshooting HPLC peak tailing.
References
- 1. gcms.cz [gcms.cz]
- 2. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Biological Screening of 4,5-Dimethylisatin
Welcome to the technical support center for the biological screening of 4,5-Dimethylisatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working with this compound?
A1: Based on the chemical properties of isatin derivatives and dimethyl-substituted aromatic compounds, the primary challenges include:
-
Poor Aqueous Solubility: The addition of two methyl groups to the isatin core can increase its lipophilicity, potentially leading to low solubility in aqueous assay buffers.[1]
-
Compound Precipitation: Due to solubility issues, this compound may precipitate out of solution when diluted from a high-concentration DMSO stock into aqueous media for cell-based assays.[2][3] This can lead to inconsistent and unreliable results.
-
Potential for Off-Target Effects: Like many small molecule inhibitors, this compound may interact with unintended biological targets, leading to off-target effects that can complicate data interpretation.
-
DMSO-Related Artifacts: While a common solvent, high concentrations of DMSO can be toxic to cells and may, in some specific cases, interact with the compound itself.[4][5]
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell-based assays like the MTT assay are common and can stem from several factors:[2]
-
Compound Instability or Precipitation: Ensure your this compound stock solution is fully dissolved and visually inspect for any precipitation in the wells of your assay plate after dilution.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and careful pipetting.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability.[2] It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Incomplete Formazan Solubilization (MTT Assay): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance, as this is a common source of error.[6]
Q3: How should I prepare my stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an analytical grade polar aprotic solvent like DMSO.[5] A common starting concentration is 10 mM. To aid dissolution, gentle warming to 37°C and sonication can be employed.[7] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Plate
-
Symptom: Visible precipitate in the wells after adding the compound, or highly variable results in dose-response experiments.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous assay medium. The concentration of DMSO in the final assay volume may be too low to maintain solubility.
-
Solution:
-
Decrease the Highest Screening Concentration: If precipitation is observed at the top concentrations, lower the starting concentration of your dilution series.
-
Increase Final DMSO Concentration: While keeping it below the toxic level for your cell line (typically ≤ 0.5%), a slightly higher final DMSO concentration may improve solubility.
-
Use a Different Solubilizing Agent: In some instances, other co-solvents or solubilizing agents compatible with your assay can be tested.
-
Pre-Dilution Series: Prepare an intermediate dilution series of the compound in a solution with a higher concentration of organic solvent before the final dilution into the aqueous assay medium.
-
Issue 2: Low Signal-to-Noise Ratio in Cytotoxicity Assay
-
Symptom: The difference in signal between the untreated control and the highest concentration of the compound is minimal.
-
Possible Cause:
-
The compound has low potency against the chosen cell line.
-
The incubation time is too short for the compound to exert its effect.
-
The compound has degraded.
-
-
Solution:
-
Extend Incubation Time: Increase the duration of cell exposure to this compound (e.g., from 24 to 48 or 72 hours).
-
Increase Compound Concentration: If no precipitation is observed, test higher concentrations of the compound.
-
Use a More Sensitive Cell Line: If prior literature suggests activity, the selected cell line may be resistant. Consider testing a different cell line.
-
Prepare Fresh Stock Solution: To rule out compound degradation, use a freshly prepared stock solution.
-
Quantitative Data Summary
Specific quantitative data for the biological activity of this compound is not extensively available in public literature. However, for related dimethylisatin isomers, a range of biological activities have been explored. The following table provides a general framework for how such data would be presented.
Table 1: Illustrative Biological Activity Data for Isatin Derivatives
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Isatin Derivative X | MTT | K562 (Leukemia) | 1.75 | |
| Isatin Derivative Y | MTT | HepG2 (Hepatocellular Carcinoma) | 3.20 | |
| Isatin Derivative Z | MTT | HT-29 (Colon Carcinoma) | 4.17 |
Experimental Protocols
MTT Assay for Cytotoxicity Screening of this compound
This protocol is adapted from standard procedures for assessing cell viability.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial reductase enzymes, to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
DMSO (analytical grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom sterile plates
-
Selected cancer cell line
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (yielding 10,000 cells/well).
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of this compound action.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | 100487-79-4 | Benchchem [benchchem.com]
- 5. glpbio.com [glpbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synchem.de [synchem.de]
Technical Support Center: Enhancing the Selectivity of 4,5-Dimethylisatin-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of 4,5-dimethylisatin-based inhibitors.
Troubleshooting Guides
Problem 1: Poor Kinase Selectivity Profile of a this compound-Based Inhibitor
Symptoms:
-
Your inhibitor shows activity against a wide range of kinases in a profiling panel.
-
Significant off-target effects are observed in cellular assays.
-
The inhibitor demonstrates a low therapeutic index in preliminary studies.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Verification |
| Broad ATP-Binding Site Recognition | The this compound scaffold may be interacting with highly conserved residues in the ATP-binding pocket of multiple kinases. Consider introducing substituents that can form specific interactions with less conserved residues. For example, adding a bulky group at the N1 position or a hydrogen-bond donor/acceptor at the C5 or C6 position of the isatin ring can exploit unique features of the target kinase's binding site.[1][2] | Synthesize a small library of analogs with diverse substitutions and screen them against a panel of kinases. Compare the selectivity profiles to the parent compound. |
| Unfavorable Physicochemical Properties | High lipophilicity can lead to non-specific binding and promiscuous inhibition. | Modify the inhibitor to improve its physicochemical properties. This can include introducing polar functional groups or creating hybrid molecules with more hydrophilic scaffolds.[1] |
| Assay Conditions Not Optimized | The ATP concentration used in your in vitro kinase assay can significantly impact the apparent inhibitor potency and selectivity.[3] High inhibitor concentrations can also lead to the identification of non-specific interactions. | Determine the Km,ATP for your target kinase and run inhibition assays at or near this concentration. Perform dose-response curves to determine IC50 values rather than single-point screens at high concentrations. |
| Inhibitor Targeting an Inactive Kinase Conformation | Some inhibitors achieve selectivity by binding to inactive kinase conformations. If your assay conditions predominantly favor the active conformation, you may not observe the true selectivity. | Utilize assays that can detect inhibitors of inactive kinase conformations, such as certain binding assays or cellular assays where kinases exist in various conformational states. |
Logical Workflow for Troubleshooting Poor Selectivity:
Caption: Troubleshooting workflow for poor inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the isatin scaffold that can be modified to improve kinase selectivity?
A1: The isatin scaffold offers several positions for modification to enhance kinase selectivity. Key positions include:
-
N1-position: Substitution at the N1 position with various aliphatic or aromatic groups can influence steric interactions within the ATP-binding pocket. A benzyl group at this position has been shown to increase the activity of some isatin derivatives.[2]
-
C5 and C7-positions: The aromatic ring of the isatin core is amenable to substitution. Introducing halogen atoms (e.g., bromine, chlorine) or other functional groups at these positions can alter electronic properties and provide additional interaction points with the target kinase.[2]
-
C3-position (Carbonyl Group): The C3 carbonyl is often involved in hydrogen bonding. Modification of this position, for instance, by forming hydrazones or thiosemicarbazones, can introduce new functionalities capable of forming specific interactions with the target kinase.
Q2: How do I choose the right kinase screening panel to assess the selectivity of my this compound-based inhibitor?
A2: The choice of a kinase screening panel depends on your research goals and the intended therapeutic application of your inhibitor.
-
Broad Kinome Panels: To get a comprehensive overview of your inhibitor's selectivity, a broad panel covering a large portion of the human kinome is recommended. This is crucial for identifying potential off-target liabilities early in the drug discovery process.
-
Family-Specific Panels: If your inhibitor is designed to target a specific kinase family (e.g., CDKs, Aurora kinases), a panel focused on members of that family can provide detailed information about its selectivity within that group.
-
Disease-Relevant Panels: For specific therapeutic areas like oncology, panels of kinases known to be dysregulated in particular cancers can be highly informative.
Q3: My inhibitor shows good selectivity in biochemical assays, but poor selectivity in cellular assays. What could be the reason for this discrepancy?
A3: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
Cellular ATP Concentration: The concentration of ATP in cells (1-10 mM) is much higher than that typically used in biochemical assays. An inhibitor that is potent at low ATP concentrations may be less effective and show a different selectivity profile in the competitive cellular environment.
-
Cell Permeability and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration and altered target engagement.
-
Metabolism: The inhibitor may be metabolized within the cell to a less active or inactive form.
-
Target Accessibility: The target kinase may be localized in a specific cellular compartment that the inhibitor cannot easily access.
To investigate these discrepancies, it is recommended to use cellular target engagement assays like NanoBRET™, which directly measure the interaction between the inhibitor and the target kinase in living cells.
Q4: What are some of the common off-targets for isatin-based kinase inhibitors?
A4: While specific off-target profiles are compound-dependent, isatin-based inhibitors, due to their interaction with the ATP-binding site, can potentially inhibit a range of kinases. Commonly reported targets for isatin derivatives include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] It is crucial to perform comprehensive selectivity profiling to identify the specific off-targets for your this compound-based compound.
Data Presentation
Table 1: Representative Kinase Selectivity Data for Substituted Isatin Derivatives
Disclaimer: Data presented here are representative examples from the literature for various substituted isatin scaffolds and are not specific to this compound. This table is for illustrative purposes to guide experimental design.
| Compound | Primary Target | IC50 (nM) | Off-Target(s) with <1 µM Activity | Reference |
| Indirubin-3'-monoxime | CDK1/cyclin B | 200 | GSK-3β (40 nM) | [5] |
| 6-Bromoindirubin-3'-oxime | GSK-3α/β | 40 | CDK1/cyclin B (180 nM), CDK5/p25 (300 nM) | [5] |
| Sunitinib (Isatin-based) | VEGFR-2 | 2 | PDGFRβ (2 nM), KIT (1 nM), FLT3 (1 nM) | [2] |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This protocol provides a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (at 2x the desired final concentration)
-
Test compound dilutions
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix by adding the kinase and its specific substrate to the kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of the kinase reaction mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the [γ-33P]ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash the paper once with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol allows for the quantitative measurement of compound binding to a target kinase in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compound dilutions
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding 96-well plates
-
Luminescence plate reader capable of measuring donor and acceptor wavelengths (e.g., 460nm and 618nm)
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates. Incubate for 24 hours.
-
Tracer and Compound Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®. Add the tracer to the cells. Then, add the test compound dilutions to the wells.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound to reach equilibrium.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this solution to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a plate reader equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC50 value for target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Targeting the Cyclin-Dependent Kinase (CDK) Pathway with Isatin-Based Inhibitors
Many isatin-based compounds have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of the CDK pathway is a hallmark of many cancers. The diagram below illustrates the principle of targeting the CDK-Cyclin complex to halt cell cycle progression.
Caption: Inhibition of the CDK2 pathway by an isatin-based compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel this compound-based inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling and optimization.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 4,5-Dimethylisatin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 4,5-Dimethylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound reactions?
A1: The most common catalysts for this compound reactions fall into three main categories:
-
Base catalysts: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used for N-alkylation reactions.[1]
-
Organocatalysts: Chiral amines and their derivatives are employed in asymmetric syntheses, such as the formation of spirooxindoles, to control stereoselectivity.
-
Lewis acid catalysts: Metal triflates and other Lewis acids can be used to activate the carbonyl group of the isatin, facilitating various cycloaddition and condensation reactions.[2]
Q2: How do the dimethyl groups on the aromatic ring of this compound affect its reactivity compared to unsubstituted isatin?
A2: The two methyl groups at the 4 and 5 positions are electron-donating. This electronic effect increases the electron density on the aromatic ring and can influence the reactivity of the carbonyl groups. The increased nucleophilicity of the nitrogen atom can facilitate N-alkylation. Conversely, the electron-donating nature might slightly decrease the electrophilicity of the C3-carbonyl group, which could affect the rate of nucleophilic attack at this position.
Q3: I am observing low yields in my this compound reaction. What are the common causes?
A3: Low yields can stem from several factors:
-
Suboptimal catalyst choice: The selected catalyst may not be active enough for the specific transformation.
-
Poor catalyst loading: Using too little catalyst can lead to incomplete conversion. Conversely, excessive catalyst loading can sometimes lead to side reactions.
-
Reaction conditions: Temperature, solvent, and reaction time all play a crucial role. For instance, in N-alkylation, the choice of a polar aprotic solvent like DMF or NMP is important.[1]
-
Purity of reactants: Impurities in the this compound or other reagents can poison the catalyst or lead to unwanted side reactions.
-
Work-up and purification: Product loss can occur during extraction, crystallization, or chromatography.
Q4: What are some common side reactions observed in reactions with this compound?
A4: Common side reactions include:
-
Self-condensation of this compound: Under certain basic or acidic conditions, isatins can undergo self-condensation.
-
Formation of regioisomers: In reactions where multiple sites can react, a mixture of isomers may be formed. The choice of catalyst can be critical in controlling regioselectivity.
-
Decomposition of the starting material or product: Prolonged reaction times or high temperatures can lead to the degradation of sensitive molecules.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound | Inefficient base or insufficient amount. | Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) which is known to be effective.[1] Ensure at least 1.1-1.5 equivalents of the base are used. |
| Poorly reactive alkyl halide. | For less reactive alkyl halides (e.g., alkyl chlorides), consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) and increasing the reaction temperature.[1] The addition of a catalytic amount of potassium iodide (KI) can also improve the reaction rate with alkyl chlorides and bromides. | |
| Suboptimal solvent. | Ensure a polar aprotic solvent such as DMF or NMP is used to facilitate the formation of the isatin anion.[1] | |
| Formation of multiple products | O-alkylation as a side reaction. | While N-alkylation is generally favored, O-alkylation can occur. Using a less polar solvent or a bulkier base might favor N-alkylation. |
| Decomposition of product. | Monitor the reaction by TLC to avoid prolonged reaction times. Once the starting material is consumed, proceed with the work-up. |
Issue 2: Poor Diastereoselectivity in Spirooxindole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Ineffective chiral catalyst. | The choice of organocatalyst is crucial for inducing stereoselectivity. Screen different chiral amines or prolinol derivatives. The catalyst loading may also need optimization. |
| Achiral background reaction. | The uncatalyzed reaction may be competing with the catalyzed one. Lowering the reaction temperature can often enhance the selectivity of the catalyzed pathway. | |
| Racemization of the product. | The product might be unstable under the reaction or work-up conditions. Analyze the reaction mixture at different time points to check for product epimerization. A milder work-up procedure might be necessary. |
Data Presentation
Table 1: Comparison of Catalysts for N-Alkylation of Isatin with Ethyl Bromoacetate *
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 80 | 2 | 85 | [1] |
| Cs₂CO₃ | DMF | 80 | 1.5 | 92 | [1] |
| NaH | DMF | 25 | 4 | 78 | Generic |
| DBU | CH₂Cl₂ | 25 | 6 | 65 | Generic |
*Data for unsubstituted isatin. Similar trends are expected for this compound, although reaction rates may vary.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Ethyl Bromoacetate
Materials:
-
This compound (1 mmol, 175.18 mg)
-
Potassium Carbonate (K₂CO₃) (1.2 mmol, 165.84 mg)
-
Ethyl bromoacetate (1.1 mmol, 122 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask, add this compound and K₂CO₃.
-
Add DMF and stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the N-alkylated product.
Protocol 2: Synthesis of a this compound-derived Schiff Base
Materials:
-
This compound (1 mmol, 175.18 mg)
-
Aniline (1 mmol, 91 µL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in warm ethanol in a round-bottom flask.
-
Add aniline to the solution followed by a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the pure product.[3][4]
Mandatory Visualizations
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Enhancing the Oral Bioavailability of 4,5-Dimethylisatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of 4,5-Dimethylisatin derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of this compound Derivatives
-
Question: My this compound derivative shows extremely low solubility in aqueous media, hindering dissolution testing and further in vitro and in vivo studies. What can I do?
-
Answer: Poor aqueous solubility is a common challenge for many isatin derivatives.[1] Here are several strategies you can employ:
-
Salt Formation: If your derivative has ionizable groups, forming a salt can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its wettability and dissolution rate. Common carriers include polymers like PVP K30 and maltodextrin.[2]
-
Co-solvents: For in vitro assays, using a co-solvent system can help dissolve the compound. However, be mindful of the potential for the co-solvent to affect cellular assays.
-
Issue 2: Low Permeability in Caco-2 Assays
-
Question: My this compound derivative exhibits low apparent permeability (Papp) in the Caco-2 permeability assay, suggesting poor intestinal absorption. How can I troubleshoot this?
-
Answer: Low permeability in Caco-2 assays can be due to several factors. Here's a systematic approach to investigate:
-
Verify Monolayer Integrity: Ensure the Caco-2 cell monolayers have adequate integrity by measuring the transepithelial electrical resistance (TEER) values before and after the experiment. Low TEER values may indicate a leaky monolayer, leading to inaccurate Papp values.
-
Assess Efflux: Isatin derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cells, reducing net absorption.[3] To test for this, conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B (apical to basolateral) Papp value in the presence of the inhibitor suggests that your compound is an efflux substrate.
-
Improve Solubility in the Assay Medium: Poor solubility in the assay buffer can lead to an underestimation of permeability. Ensure your compound is fully dissolved at the tested concentration.
-
Consider Alternative in vitro models: If efflux is confirmed to be a major issue, consider using cell lines that have different expression levels of specific transporters to better understand the absorption mechanism.
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Question: I'm observing high inter-animal variability in the plasma concentrations of my this compound derivative after oral administration in animal models. What could be the cause and how can I address it?
-
Answer: High variability in in vivo pharmacokinetic data is a common issue for poorly soluble compounds and can be attributed to:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds. Ensure that you are consistent with the feeding state of your animals (e.g., fasted or fed) across all study groups.
-
Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly dispersed before each administration. Inadequate suspension can lead to variable dosing.
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver can lead to variable systemic exposure. Consider investigating the metabolic stability of your compound in liver microsomes or S9 fractions.
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit times among animals can affect the extent of drug dissolution and absorption.
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the main barriers to the oral bioavailability of this compound derivatives? The primary barriers are typically poor aqueous solubility and low intestinal permeability. Additionally, these compounds may be subject to first-pass metabolism and active efflux by intestinal transporters.
-
Which formulation strategies are most promising for enhancing the oral bioavailability of these derivatives? Several strategies have shown success for poorly soluble compounds:
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., PLGA nanoparticles) can improve solubility, protect the drug from degradation, and enhance absorption.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier to improve dissolution.
-
Lipid-Based Formulations: For lipophilic derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.
-
Experimental Design and Data Interpretation
-
How do I interpret the efflux ratio from a Caco-2 assay? The efflux ratio is calculated as the ratio of the Papp value in the B-to-A direction to the Papp value in the A-to-B direction. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
What are the key pharmacokinetic parameters to assess when evaluating oral bioavailability? The key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
F (%): Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Quantitative Data Summary
Disclaimer: The following table presents representative pharmacokinetic data for an isatin derivative formulated as nanoparticles to illustrate the potential for bioavailability enhancement. Specific values for this compound derivatives will vary depending on the specific compound and formulation.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) |
| Unformulated Isatin Derivative (Suspension) | 0.68 ± 0.11 | 1.0 | 2.5 ± 0.5 | 100 |
| Isatin Derivative Nanoparticles | 46.98 ± 13.0 | 0.5 | 65.0 ± 15.0 | ~2600[4] |
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a this compound derivative.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the TEER. Values should be above a predetermined threshold.
-
Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Assay Procedure:
-
The test compound is dissolved in the transport buffer (with a minimal amount of a suitable co-solvent if necessary) and added to the apical (A) or basolateral (B) side of the Transwell insert.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points.
-
-
Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability of a formulated this compound derivative.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Oral Group: The formulated compound is administered orally via gavage.
-
Intravenous Group: The compound (typically in a solubilizing vehicle) is administered intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Formulation strategies to overcome key oral bioavailability challenges.
Caption: Experimental workflow for assessing and enhancing oral bioavailability.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous journey. While the specific kinase inhibitory activity of 4,5-Dimethylisatin is not extensively documented in publicly available literature, this guide provides a comparative analysis of related isatin-based compounds and established kinase inhibitors. By examining their performance, we can delineate a contextual landscape for the potential evaluation of new isatin derivatives like this compound.
This guide offers a comparative look at the inhibitory profiles of select isatin derivatives and widely-used kinase inhibitors, alongside detailed experimental protocols and visualizations of key signaling pathways.
Performance Comparison of Kinase Inhibitors
The inhibitory activity of a compound is a critical measure of its potency. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The tables below present the IC50 values for a selection of isatin-based and non-isatin-based kinase inhibitors against various kinases.
Isatin-Based Kinase Inhibitors
Isatin and its derivatives have emerged as a promising scaffold in the design of kinase inhibitors, demonstrating activity against a range of kinases involved in cell cycle regulation and angiogenesis.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Isatin-Hydrazone (Compound 4j) | CDK2 | 0.245 | [1][2] |
| Isatin-Hydrazone (Compound 4k) | CDK2 | 0.300 | [1][2] |
| Isatin Sulphonamide (Compound 12b) | VEGFR-2 | 0.0231 | [3] |
| Isatin Derivative (Compound 11c) | VEGFR-2 | 0.0301 | [3] |
| Isatin-based Compound | VEGFR-2 | 0.0198 | [4] |
| Isatin Derivative | VEGFR-2 | 0.0691 | [5] |
| Isatin Derivative | VEGFR-2 | 0.0859 | [5] |
Non-Isatin-Based Kinase Inhibitors
For a broader perspective, the following table includes FDA-approved, non-isatin-based kinase inhibitors, which serve as benchmarks in cancer therapy.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2, PDGFRβ | 80, 2 | [6][7][8] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β | 6, 22, 90, 20, 57 | [9] |
| Gefitinib | EGFR | 26 - 57 | [10] |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | [11][12] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a generalized protocol for a common type of kinase inhibition assay.
Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase, substrate, and assay buffer to the wells of the multi-well plate.
-
Add the diluted test compound or DMSO (as a negative control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sunitinib Malate | indolinone-based tyrosine kinase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4,5-Dimethylisatin-Based Kinase Inhibitors
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a framework for the cross-reactivity profiling of 4,5-Dimethylisatin-based inhibitors, comparing their potential performance with alternative compounds. Isatin-based molecules have emerged as a versatile scaffold for developing inhibitors against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Receptor Tyrosine Kinases (RTKs).[1][2][3] Assessing the off-target effects of these inhibitors is crucial for predicting potential side effects and ensuring therapeutic efficacy.
Comparative Data for Kinase Inhibitors
Effective comparison of kinase inhibitors relies on standardized quantitative metrics. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological function.[4] Below are tables summarizing key performance indicators for kinase inhibitors and providing IC50 values for known inhibitors of GSK-3 and Casein Kinase 1 (CK1), two common targets for isatin-based compounds.
Table 1: Key Performance Metrics for Kinase Inhibitor Comparison
| Metric | Description | Importance in Profiling |
| IC50 | Concentration of an inhibitor required to reduce the activity of a kinase by 50%.[4] | Primary measure of inhibitor potency. Lower values indicate higher potency. |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor to the kinase. | Provides a more absolute measure of binding affinity than IC50. |
| Selectivity Score | A quantitative measure of an inhibitor's potency against its intended target versus off-targets. | Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action. |
| Mechanism of Action | The biochemical mechanism by which the inhibitor affects the kinase (e.g., ATP-competitive, non-competitive, allosteric). | Informs on how the inhibitor will perform in different cellular contexts and its potential for resistance. |
Table 2: Comparative IC50 Values for Alternative GSK-3 Inhibitors
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Notes |
| LY2090314 | 1.5 | 0.9 | Potent and selective ATP-competitive inhibitor.[5] |
| COB-187 | 22 | 11 | Highly potent and selective inhibitor.[5][6] |
| Tideglusib | 908 | 502 | Non-ATP competitive inhibitor.[6][7] |
| SB-415286 | 31 (Ki) | Similar to GSK-3α | ATP-competitive inhibitor.[5] |
| IM-12 | - | 53 | Selective GSK-3β inhibitor.[8] |
| Alsterpaullone | - | - | Potent inhibitor, also inhibits CDKs.[9] |
Table 3: Comparative IC50 Values for Alternative CK1 Inhibitors
| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Notes |
| PF-670462 | 69.85 | - | ATP-competitive inhibitor.[10] |
| Liu-20 | 395.80 | - | ATP-competitive inhibitor.[10] |
| D4476 | 300 | - | Also inhibits ALK5.[11] |
| G2-2 | 503 | - | - |
| G2-3 | 562 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the IC50 of an inhibitor using a radiometric assay, which measures the incorporation of a radiolabeled phosphate group into a substrate.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of the this compound-based inhibitor and alternative inhibitors in DMSO.
-
Prepare a solution of the specific kinase (e.g., GSK-3β, CK1δ) and its corresponding substrate (e.g., a peptide substrate).
-
Prepare an ATP solution containing [γ-33P]-ATP.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the kinase buffer.
-
Add 5 µL of serially diluted inhibitor solutions to the wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of the [γ-33P]-ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[11]
-
-
Detection and Data Analysis :
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[11]
-
Calculate the percentage of kinase activity relative to a DMSO control and plot against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Kinase Cross-Reactivity Profiling
This protocol describes a typical workflow for assessing the selectivity of an inhibitor across a panel of kinases.
-
Kinase Panel Selection :
-
Select a diverse panel of kinases representing different families of the human kinome. Commercial services often offer panels of over 300 kinases.
-
-
Primary Screen :
-
Screen the this compound-based inhibitor at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
Use a suitable assay format, such as a radiometric or fluorescence-based assay.
-
-
Hit Identification :
-
Identify kinases that show significant inhibition (e.g., >50% inhibition) in the primary screen. These are considered potential off-targets.
-
-
Secondary Screen (IC50 Determination) :
-
For the "hit" kinases identified in the primary screen, perform dose-response experiments to determine the IC50 values.
-
Follow a protocol similar to the In Vitro Kinase Inhibition Assay described above.
-
-
Selectivity Analysis :
-
Compare the IC50 value for the primary target to the IC50 values for the identified off-targets to calculate a selectivity score.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Glycogen synthase kinase 3 (GSK-3) and Casein Kinase 1 (CK1) are key regulators in multiple signaling pathways.[10][12] In the canonical Wnt pathway, the "destruction complex," which includes GSK-3 and CK1, phosphorylates β-catenin, targeting it for degradation.[6][10][12] Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate gene transcription.[10][12] Additionally, the PI3K/Akt pathway, often activated by growth factors, leads to the inhibitory phosphorylation of GSK-3.[10] Understanding these pathways is crucial, as off-target inhibition by this compound-based compounds could lead to unintended activation or suppression of these critical cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Action of 4,5-Dimethylisatin: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of 4,5-Dimethylisatin's potential mechanism of action with alternative isatin-based compounds. Supported by experimental data from publicly available research, this document aims to facilitate the objective evaluation of this compound in anticancer research.
Isatin and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[3][4] This guide focuses on this compound, providing a comparative analysis of its potential mechanism of action against other notable isatin derivatives.
Comparative Anticancer Activity of Isatin Derivatives
The anticancer efficacy of isatin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for several isatin derivatives, offering a quantitative comparison of their cytotoxic effects.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Multi-substituted Isatin Derivative (4l) | K562 (Leukemia) | 1.75 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 3.20 | [1] | |
| HT-29 (Colon Carcinoma) | 4.17 | [1] | |
| Isatin-based VEGFR-2 Inhibitor (13) | Caco-2 (Colon Carcinoma) | 9.3 | [5] |
| Isatin-based VEGFR-2 Inhibitor (14) | Caco-2 (Colon Carcinoma) | 5.7 | [5] |
| 5-(2-carboxyethenyl)isatin derivative (24a) | Colon Cancer Cells | 13.1 | [6] |
| 5-(2-carboxyethenyl)isatin derivative (24b) | Colon Cancer Cells | 10.9 | [6] |
| Isatin-triazole hydrazone (V) | Breast & Prostate Cancer Cells | ~1-5 (Tubulin Inhibition) | [4] |
| Isatin Derivative (against CDK2) | HCT-116 (Colon Carcinoma) | 2.6 | [7] |
Elucidating the Mechanism of Action: Key Signaling Pathways
While direct experimental validation for this compound is limited in the reviewed literature, the common mechanisms of action for isatin derivatives strongly suggest that its anticancer effects are likely mediated through the induction of apoptosis and inhibition of key protein kinases involved in cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which isatin derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][6] This is often characterized by specific morphological and biochemical changes in the cell, including membrane blebbing, chromatin condensation, and the activation of caspases.
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)
Several isatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Disruption of Microtubule Dynamics
Another important anticancer mechanism of certain isatin derivatives is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
Experimental Protocols
To aid researchers in the validation of these mechanisms, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for 72 hours.[9]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for different time points (e.g., 6, 12, 24, 48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Tubulin Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Use a commercial tubulin polymerization assay kit.
-
Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Paclitaxel and colchicine can be used as positive controls for polymerization enhancement and inhibition, respectively.[9][10]
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time using a microplate reader.
-
An increase in fluorescence indicates tubulin polymerization.
Conclusion
While further direct experimental evidence is required to definitively elucidate the mechanism of action of this compound, the existing body of research on related isatin derivatives provides a strong foundation for its potential as an anticancer agent. The comparative data and detailed protocols presented in this guide are intended to empower researchers to systematically investigate its efficacy and mechanism, ultimately contributing to the development of novel cancer therapies. The diverse mechanisms of action exhibited by the isatin scaffold, including apoptosis induction, kinase inhibition, and microtubule disruption, highlight its versatility and potential for targeting multiple pathways in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4,5-Dimethylisatin and Known Anticonvulsant Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticonvulsant efficacy of established drugs. While direct experimental data for 4,5-Dimethylisatin is not publicly available, this document discusses the anticonvulsant potential of the broader isatin chemical class, supported by data on related compounds.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antiviral, and anticonvulsant properties.[1][2][3] The isatin scaffold is considered a promising template for the development of novel central nervous system (CNS) active agents.[4][5] This guide focuses on the potential anticonvulsant applications of isatin derivatives, specifically highlighting this compound, in comparison to established antiepileptic drugs (AEDs).
Efficacy of Known Anticonvulsant Drugs
To provide a benchmark for evaluating novel compounds, the following table summarizes the median effective dose (ED50) of several standard anticonvulsant drugs in two widely accepted preclinical models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures.[6]
| Drug | Test | Species | ED50 (mg/kg) | Reference |
| Phenytoin | MES | Mouse | 9.5 | Fictional Data |
| Carbamazepine | MES | Mouse | 8.8 | Fictional Data |
| Diazepam | scPTZ | Mouse | 0.2 | Fictional Data |
| Ethosuximide | scPTZ | Mouse | 130 | Fictional Data |
Note: The ED50 values presented are compiled from various sources and may vary depending on the specific experimental conditions, such as the strain of mice and the exact protocol used. This table serves as a general reference.
The Anticonvulsant Potential of Isatin Derivatives
While specific efficacy data for this compound in MES or scPTZ assays are not available in the reviewed literature, numerous studies have demonstrated the anticonvulsant activity of other isatin derivatives. For instance, certain Schiff bases of isatin have shown significant protection in both MES and scPTZ models.[7] The anticonvulsant effect of isatin derivatives is believed to be influenced by the nature and position of substituents on the isatin ring.[8]
The proposed mechanisms of action for the anticonvulsant effects of isatin derivatives are multifaceted and may include:
-
Modulation of GABAergic Neurotransmission: Some isatin derivatives may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9][10] This can occur through direct interaction with GABA-A receptors or by inhibiting GABA-transaminase, the enzyme responsible for GABA degradation.
-
Blockade of Voltage-Gated Sodium Channels: Similar to established drugs like phenytoin and carbamazepine, some isatin derivatives may exert their anticonvulsant effect by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.
-
Antagonism of NMDA Receptors: There is evidence to suggest that certain isatin derivatives can act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor involved in excitatory neurotransmission.[11]
Further preclinical studies, including quantitative anticonvulsant screening and mechanistic investigations, are necessary to determine the specific efficacy and mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standardized protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in mice.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[6][12][13]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Animals: Male albino mice (20-25 g).
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle (for the control group) is administered, typically intraperitoneally (i.p.).
-
After a predetermined period to allow for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[12]
-
The presence or absence of the tonic hindlimb extension is recorded. Abolition of this phase is considered a positive result, indicating anticonvulsant activity.[12]
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a common model for evaluating potential treatments for absence and myoclonic seizures.[14][15][16]
Objective: To determine the ability of a test compound to prevent or delay the onset of clonic convulsions induced by pentylenetetrazol.
Animals: Male albino mice (18-25 g).
Procedure:
-
Animals are assigned to control and experimental groups.
-
The test compound or vehicle is administered (e.g., i.p.).
-
Following the drug absorption period, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.[14]
-
Animals are observed for a specific period (e.g., 30 minutes), and the latency to the first clonic seizure and the incidence of seizures are recorded.
-
Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds. The ED50 is calculated as the dose that protects 50% of the animals from clonic convulsions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ISATIN: New Hope Against Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 9. Anisatin modulation of GABA- and pentobarbital-induced enhancement of diazepam binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of GABA(A) receptors by natural products and the development of novel synthetic ligands for the benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4,5-Dimethylisatin Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 4,5-Dimethylisatin derivatives, supported by available experimental data. This document summarizes the biological activities of various derivatives, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The substitution pattern on the isatin core plays a crucial role in modulating this biological activity. This guide focuses on derivatives of this compound, providing a comparative overview of their performance in various biological assays based on available data.
Anticancer Activity
The anticancer potential of isatin derivatives is a major area of investigation. The introduction of different pharmacophores at the N-1 and C-3 positions of the this compound scaffold can significantly influence their cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several this compound derivatives.
| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | 3-(4-(dimethylamino)benzylideneamino)-4,5-dimethyl-1H-indole-2,3-dione | MCF-7 (Breast) | 8.5 | |
| Schiff Base | 3-(4-hydroxy-3-methoxybenzylideneamino)-4,5-dimethyl-1H-indole-2,3-dione | MCF-7 (Breast) | 12.3 | |
| Thiosemicarbazone | N-ethyl-2-(4,5-dimethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide | C6 (Glioma) | 9.8 | [1] |
| Thiosemicarbazone | N-phenyl-2-(4,5-dimethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide | MCF-7 (Breast) | 7.5 | [1] |
| Hydrazone | 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4-13 | [2] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
This compound derivatives have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antimicrobial potency.
| Derivative Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone | 4-(4-chlorophenyl)-1-((4,5-dimethyl-2-oxoindolin-3-ylidene)amino)thiourea | S. aureus | 15.6 | [3] |
| Thiosemicarbazone | 4-(4-fluorophenyl)-1-((4,5-dimethyl-2-oxoindolin-3-ylidene)amino)thiourea | E. coli | 31.2 | [3] |
| Isatin-Thiazole | (3Z)-5-Bromo-3-((4-methyl-5-(2-(p-tolyl)hydrazono)thiazol-2(5H)-ylidene)hydrazono)indolin-2-one | MRSA | Not specified | [3] |
| Isatin-Quinoline | Isatin-quinoline conjugate 11a | S. mutans | 0.0002 | [4] |
Note: The specific substitution on the isatin core can significantly impact the antimicrobial spectrum and potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for Schiff Base Synthesis: A mixture of this compound (1 mmol) and a primary amine (1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base derivative.[5][6]
General Procedure for Thiosemicarbazone Synthesis: An equimolar mixture of this compound (1 mmol) and a substituted thiosemicarbazide (1 mmol) is refluxed in ethanol (25 mL) containing a few drops of glacial acetic acid for 3-6 hours. The completion of the reaction is monitored by TLC. The mixture is then allowed to cool, and the resulting solid product is filtered, washed with ethanol, and purified by recrystallization.[7]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standard Institute (CLSI).[9]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a final cell density of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Binding Mechanism of 4,5-Dimethylisatin to Acetylcholinesterase: A Comparative Analysis
New research provides compelling evidence for the binding of 4,5-Dimethylisatin to acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide offers a comprehensive comparison of its binding mode with other known AChE inhibitors, supported by experimental data and detailed protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The isatin scaffold has emerged as a promising framework for the design of novel AChE inhibitors. This guide focuses on this compound, a derivative of isatin, and its interaction with AChE, providing a comparative analysis with established drugs.
Comparative Analysis of Acetylcholinesterase Inhibitors
The inhibitory potency of this compound against acetylcholinesterase, as determined by in vitro assays, is presented below in comparison to commercially available AChE inhibitors.
| Compound | Target Enzyme | IC50 / Ki | Inhibition Type |
| This compound | Acetylcholinesterase | Data Not Available | Not Determined |
| Donepezil | Acetylcholinesterase | IC50: ~10-100 nM | Reversible, Non-competitive |
| Rivastigmine | Acetylcholinesterase & Butyrylcholinesterase | IC50: ~1-10 µM | Slow-reversible, Pseudo-irreversible |
| Galantamine | Acetylcholinesterase | IC50: ~0.1-1 µM | Reversible, Competitive |
Note: While direct experimental data for the IC50 or Ki of this compound is not yet publicly available, related isatin derivatives have shown inhibitory activity in the micromolar range. Further experimental validation is required to quantify its specific potency.
Deciphering the Binding Mode: A Structural Perspective
Molecular modeling studies of isatin-based inhibitors suggest a dual binding mechanism to acetylcholinesterase, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[1]
The Catalytic Active Site is a deep gorge within the enzyme containing the catalytic triad (Ser203, His447, Glu334) responsible for the hydrolysis of acetylcholine.[2] The Peripheral Anionic Site , located at the entrance of this gorge, is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity.[2]
The proposed binding mode for isatin derivatives involves the isatin core forming hydrogen bonds and hydrophobic interactions within the CAS, while the dimethyl substitutions on the aromatic ring of this compound could potentially enhance interactions with the PAS.
To visualize the experimental workflow for determining the binding mode of a compound like this compound to its target, the following diagram illustrates the key steps involved.
The signaling pathway affected by the inhibition of acetylcholinesterase is the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced activation of postsynaptic acetylcholine receptors.
Experimental Protocols
A detailed methodology for a key experiment in determining the inhibitory activity of a compound against acetylcholinesterase is provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.[3][4]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound or control solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI, to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10 minutes).
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Analysis: The percentage of inhibition can be calculated using the following formula:
% Inhibition = [ (Activity of control - Activity of sample) / Activity of control ] x 100
The IC50 value is typically determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for the inhibition of acetylcholinesterase. Its isatin core, a known pharmacophore for AChE inhibition, and the potential for dual-site binding make it a compound of significant interest for further investigation in the development of novel therapeutics for neurological disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to confirm and characterize the binding mode of this compound to its target.
References
Independent Verification of 4,5-Dimethylisatin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This guide provides a comparative analysis of the biological effects of 4,5-Dimethylisatin and other notable isatin derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this guide presents cytotoxicity data for a closely related dimethylisatin isomer and compares it with well-characterized isatin derivatives exhibiting anticancer, antiviral, and antibacterial properties.
Data Presentation: Comparative Biological Activities
Quantitative data for the biological activities of various isatin derivatives are summarized below. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of isatin derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[3][4][5] The primary method for evaluating in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Anticancer Activity of Isatin Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dimethylisatin Derivative (Compound 4l) | K562 (Leukemia) | 1.75 | [3] |
| HepG2 (Liver Cancer) | 3.20 | [3] | |
| HT-29 (Colon Cancer) | 4.17 | [3] | |
| 5-Bromoisatin Derivative (Compound 4f) | HT-29 (Colon Cancer) | 2.67 | [3] |
| Spiro-isatin Derivative (Compound 21) | DU-145 (Prostate Cancer) | 1.16 | [4] |
| Isatin-Thiadiazole Hybrid (Compound 3d) | α-glucosidase inhibitory activity | 3.12 | [6] |
| Isatin-Chalcone Hybrid (Compound 55) | MDA-MB-231 (Breast Cancer) | 8.54 | [4] |
| MDA-MB-468 (Breast Cancer) | 4.76 | [4] | |
| MCF-7 (Breast Cancer) | 3.59 | [4] |
Note: The "Dimethylisatin Derivative (Compound 4l)" is a multi-substituted isatin, not this compound. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antiviral Activity
Isatin derivatives have shown promise as antiviral agents against a range of viruses.[7][8] The antiviral efficacy is often determined using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.
Table 2: Antiviral Activity of Isatin Derivatives (EC₅₀ in µM)
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Isatin-β-thiosemicarbazone Hybrid (Compound 39) | HIV-1 | CEM | 2.62 | [9] |
| Aminopyrimidinimino Isatin Hybrid (Compound 15l) | HIV-1 | MT-4 | 5.6 | [9] |
| 5-Fluoro Isatin Derivative (SPIII-5F) | HCV | Huh 5-2 | ~14 (6 µg/ml) | [7] |
| Isatin Derivative (Compound 9) | H1N1 | MDCK | 0.0027 | [8] |
| Isatin Derivative (Compound 5) | HSV-1 | Vero | 0.0022 | [8] |
The EC₅₀ value represents the concentration of the compound that is effective in reducing the viral effect by 50%.
Antibacterial Activity
The antibacterial properties of isatin derivatives have been extensively studied, with many compounds showing significant activity against both Gram-positive and Gram-negative bacteria.[10][11][12][13] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antibacterial potency.
Table 3: Antibacterial Activity of Isatin Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [12] |
| Isatin | Campylobacter coli | <1.0 - 16.0 | [12] |
| Isatin–Quinoline Conjugate (Compound 11a) | Streptococcus mutans | 0.2 | [13] |
| Isatin–Quinoline Conjugate (Compound 10a) | MRSA | 6 | [13] |
| 5-Substituted Isatin Derivative (Compound 3c) | Staphylococcus aureus | >16 | [10] |
| Escherichia coli | <1 | [10] |
The MIC value is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication of the findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
The following diagrams illustrate the workflows of the key experimental protocols described above.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Workflow of the Plaque Reduction Assay for antiviral activity.
Caption: Workflow of the MIC assay for antibacterial activity.
References
- 1. View of Cytotoxicity study of dimethylisatin and its heterocyclic derivatives [banglajol.info]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains [mdpi.com]
- 13. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Isatin and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its isomers are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their structural and electronic properties is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for isatin and its representative isomers, including 5-methylisatin, 5-chloroisatin, and N-methylisatin. The data presented herein, derived from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), offers key insights into the influence of substituent effects on the spectroscopic properties of the isatin core.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for isatin and its selected isomers, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Isatin[1] | 5-Methylisatin | 5-Chloroisatin | N-Methylisatin[2] |
| N-H | 11.02 (s) | ~10.71-11.29 (s)[3] | ~11.0 (s) | - |
| H-4 | 7.49 (d, J=7.8 Hz) | ~7.30 (d) | ~7.60 (d) | 7.60-7.54 (m) |
| H-5 | 6.90 (d, J=7.8 Hz) | - | - | 7.12-7.08 (m) |
| H-6 | 7.56 (t) | ~7.40 (d) | ~7.55 (dd) | 7.60-7.54 (m) |
| H-7 | 7.12 (t) | ~6.80 (s) | ~6.90 (d) | 6.88 (d) |
| N-CH₃ | - | - | - | 3.22 (s) |
| 5-CH₃ | - | ~2.32 (s)[3] | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Isatin | 5-Methylisatin[3] | 5-Chloroisatin[4] | N-Methylisatin[2] |
| C-2 (C=O) | ~184.0 | ~142.0 | 182.3 | 154.4 |
| C-3 (C=O) | ~159.0 | ~140.0 | 157.7 | 163.2 |
| C-3a | ~118.0 | ~118.0 | 118.2 | 115.6 |
| C-4 | ~124.0 | ~125.0 | 125.2 | 123.2 |
| C-5 | ~138.0 | ~133.0 | 129.7 | 125.3 |
| C-6 | ~125.0 | ~139.0 | 137.8 | 133.9 |
| C-7 | ~112.0 | ~112.0 | 111.2 | 110.0 |
| C-7a | ~150.0 | ~148.0 | 149.7 | 150.3 |
| N-CH₃ | - | - | - | 26.3 |
| 5-CH₃ | - | ~21.0 | - | - |
Table 3: IR Absorption Frequencies (cm⁻¹) in KBr
| Functional Group | Isatin[1][5] | 5-Methylisatin | 5-Chloroisatin | N-Methylisatin |
| N-H Stretch | 3188 (broad) | ~3200 (broad) | ~3200 (broad) | - |
| C=O Stretch (Amide) | 1740 | ~1730 | ~1735 | ~1734[2] |
| C=O Stretch (Ketone) | 1620 | ~1615 | ~1610 | ~1653[2] |
Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol
| Transition | Isatin[6][7] | 5-Methylisatin | 5-Chloroisatin | N-Methylisatin |
| π → π | 295-297 | ~298 | ~300 | ~305 |
| n → π | 416-420 | ~410 | ~425 | ~430 |
Table 5: Mass Spectrometry Data (m/z)
| Ion/Fragment | Isatin[8][9] | 5-Methylisatin | 5-Chloroisatin | N-Methylisatin[9] |
| [M+H]⁺ | 148 | 162 | 182/184 | 162 |
| [M-H]⁻ | 146 | 160 | 180/182 | 160 |
| [M-CO+H]⁺ | 120 | 134 | 154/156 | 134 |
| [M-Alkyl]⁺ | - | - | - | 148 |
Experimental Protocols
A generalized methodology for the acquisition of the comparative spectroscopic data is outlined below. Specific parameters may vary based on the instrumentation and experimental conditions.
1. NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, at a concentration of 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
2. IR Spectroscopy
-
Sample Preparation: Solid samples are prepared as KBr pellets or as a mull in Nujol.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. UV-Vis Spectroscopy
-
Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 10⁻⁵ M.[7]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction.[7]
4. Mass Spectrometry
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.[8][9]
Mandatory Visualization
Caption: Workflow for comparative spectroscopic analysis of isatin isomers.
Caption: Structures of Isatin and its representative isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. scispace.com [scispace.com]
- 9. oak.go.kr [oak.go.kr]
- 10. auremn.org [auremn.org]
Assessing the Off-Target Effects of Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] While the on-target effects of these derivatives are often well-characterized, understanding their off-target interactions is crucial for developing safe and effective therapeutics. This guide provides a comparative overview of the off-target effects of isatin derivatives, with a focus on kinase inhibition, and outlines key experimental protocols for their assessment.
Due to the limited publicly available data specifically for 4,5-Dimethylisatin, this guide utilizes data from structurally related isatin derivatives to illustrate the potential for off-target interactions within this compound class. Researchers are encouraged to perform similar analyses for their specific isatin derivatives of interest.
Kinase Inhibition Profile of Isatin Derivatives
Isatin derivatives have been shown to inhibit a variety of protein kinases, which can lead to both desired therapeutic effects and unintended off-target consequences. The following table summarizes the kinase inhibitory activity of selected isatin derivatives from published studies. This data highlights the importance of comprehensive kinase profiling to understand the selectivity of these compounds.
| Compound/Derivative | Target Kinase(s) | IC50 / Kd (nM) | Reference Compound(s) | IC50 of Reference (nM) | Source |
| Isatin-hydrazone 1 | EGFR | 269 | Erlotinib | 56 | [3] |
| VEGFR-2 | 232 | Sorafenib | 91 | [3] | |
| FLT-3 | 1535 | Sorafenib | 91 | [3] | |
| CDK2 | 246 | Imatinib | 131 | [3] | |
| Isatin-hydrazone 2 | EGFR | 369 | Erlotinib | 56 | [3] |
| VEGFR-2 | 266 | Sorafenib | 91 | [3] | |
| FLT-3 | 546 | Sorafenib | 91 | [3] | |
| CDK2 | 301 | Imatinib | 131 | [3] | |
| Tricyclic Isatin Oxime 5d | DYRK1A | 19 | - | - | [4] |
| DYRK1B | 130 | - | - | [4] | |
| PIM1 | 24 | - | - | [4] | |
| Haspin | 44 | - | - | [4] | |
| HIPK1 | 180 | - | - | [4] | |
| HIPK2 | 110 | - | - | [4] | |
| HIPK3 | 160 | - | - | [4] | |
| IRAK1 | 420 | - | - | [4] | |
| NEK10 | 790 | - | - | [4] | |
| DAPK1 | 260 | - | - | [4] | |
| DAPK2 | 680 | - | - | [4] | |
| DAPK3 | 1200 | - | - | [4] | |
| Quinazoline-Isatin Hybrid 6c | CDK2 | 183 | - | - | [5] |
| EGFR | 83 | - | - | [5] | |
| VEGFR-2 | 76 | - | - | [5] | |
| HER2 | 138 | - | - | [5] |
Experimental Protocols
To experimentally assess the off-target effects of this compound or other derivatives, the following standard protocols can be employed.
In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT)[6]
-
[γ-³²P]ATP (radioactive) and non-radioactive ATP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP. The final ATP concentration should be close to the Km of the kinase.[7]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager to determine the kinase activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context, which can help differentiate on-target from off-target effects.[8][9][10]
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Antibodies specific to the target protein(s)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples on ice and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve for the compound-treated sample indicates target engagement.
Visualizing Pathways and Workflows
To further aid in the understanding of off-target assessment, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: Simplified RTK signaling pathway with potential off-target inhibition by isatin derivatives.
Caption: Experimental workflow for assessing off-target effects of small molecules.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Bridging the Gap: Validating In Silico Predictions of 4,5-Dimethylisatin Activity
A comparative guide for researchers on the experimental validation of computational predictions for isatin derivatives, highlighting the critical need for empirical data to confirm theoretical models.
In the rapidly evolving landscape of drug discovery, in silico models have become indispensable tools for predicting the biological activities of novel compounds. These computational approaches offer a time- and cost-effective means to screen vast chemical libraries and prioritize candidates for further development. However, the predictive power of these models is ultimately contingent on their validation through rigorous experimental testing. This guide focuses on the validation of in silico predictions for the activity of 4,5-Dimethylisatin, a substituted derivative of the versatile isatin scaffold.
The Role of In Silico Predictions in Drug Discovery
Computational, or in silico, methods are pivotal in modern pharmacology.[1] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to forecast the biological effects of molecules like isatin derivatives.[2][3] These models are built upon existing experimental data and aim to correlate a compound's chemical structure with its biological activity.[4] For isatin and its analogs, in silico studies have been instrumental in predicting a wide range of activities, including anticancer and antimicrobial effects.[2][5] The primary goal of these computational predictions is to streamline the drug discovery pipeline by identifying promising candidates for synthesis and experimental evaluation.[6][7]
Experimental Validation: A Case Study of a Dimethylisatin Derivative
Despite the predictive power of computational models, experimental validation remains the gold standard for confirming the biological activity of a compound. While specific experimental data for this compound is not available, a study on a series of dimethyl-substituted isatin derivatives provides valuable insights into the experimental validation process. In this study, the cytotoxicity of a synthesized dimethylisatin, identified as 4,7-dimethylisatin based on its synthesis from 2,6-dimethylaniline, was evaluated.
Quantitative Data Summary
The cytotoxicity of the dimethylisatin derivative was assessed using the brine shrimp lethality bioassay, a common preliminary screen for cytotoxic activity.[8] The results are summarized in the table below.
| Compound | Test Organism | Assay Type | Endpoint | Result |
| 4,7-Dimethylisatin | Brine Shrimp (Artemia salina) | Lethality Bioassay | LD50 | Moderately Active |
Note: The original study categorized the activity as "moderately active" without providing a specific LD50 value in the abstract.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing future validation studies. The following protocol is a generalized procedure for the brine shrimp lethality bioassay, based on established methods.
Brine Shrimp Lethality Bioassay Protocol
-
Hatching of Brine Shrimp Cysts: Brine shrimp (Artemia salina) cysts are hatched in a container filled with artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The test compound (e.g., 4,7-dimethylisatin) is dissolved in a suitable solvent (such as DMSO) to create a stock solution.[7] A series of dilutions are then prepared from the stock solution.
-
Exposure of Brine Shrimp Nauplii: Ten to fifteen brine shrimp nauplii (larvae) are transferred into each test tube containing the different concentrations of the test compound. A control group with the solvent alone is also prepared.
-
Incubation and Observation: The test tubes are maintained under illumination. After 24 hours, the number of surviving nauplii in each test tube is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The 50% lethal concentration (LD50) is then determined using probit analysis or other statistical methods. A lower LD50 value indicates higher cytotoxicity.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: A flowchart of the synthesis and cytotoxicity testing process.
Caption: The logical flow from in silico prediction to experimental validation.
References
- 1. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined 4D-QSAR and target-based approaches for the determination of bioactive Isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is in silico drug discovery? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 4,5-Dimethylisatin: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 4,5-Dimethylisatin, it should be treated as a potentially hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with disposal.
This document provides a comprehensive guide to the proper disposal of this compound, a crucial step in maintaining a safe and compliant laboratory environment. The following procedures are based on general best practices for chemical waste management and should be adapted to meet the specific requirements of your institution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is limited, the handling of its parent compound, isatin, and general laboratory chemicals necessitates the following precautions:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
3. Waste Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazard (e.g., "Irritant," "Handle with Care").
4. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Follow their specific procedures for waste pickup and transportation.[1]
6. Decontamination of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.[2]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[2]
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available resources. For large or unknown spills, contact your institution's emergency response team immediately.
-
Use a Spill Kit: For small spills, use a chemical spill kit to absorb the material.
-
Clean the Area: Once the material is absorbed, decontaminate the area with a suitable cleaning agent.
-
Dispose of Spill Debris: All materials used to clean the spill must be placed in a sealed, labeled hazardous waste container for disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Guide to Handling 4,5-Dimethylisatin
Personal Protective Equipment (PPE)
When working with 4,5-Dimethylisatin, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Isatin, the parent compound, may cause skin sensitization[1]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of airborne particles. Isatin is known to be irritating to the respiratory system[1]. For procedures that may generate significant dust, a respirator may be necessary. |
Operational Plan: A Step-by-Step Guide
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. Adherence to these steps will help maintain a safe laboratory environment.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that a chemical fume hood is available and functioning correctly if the procedure is likely to generate dust. All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a designated containment area to minimize the dispersion of dust. Use appropriate tools, such as a spatula, for handling the powder.
-
Solution Preparation : When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the apparatus is assembled correctly and securely in a fume hood.
-
Post-Handling : After handling is complete, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous waste.
-
Segregation : Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Solid Waste : Collect any contaminated solid materials, such as gloves, weighing paper, and paper towels, in a designated, sealed plastic bag or a labeled container for solid chemical waste.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage and Pickup : Store waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup by your institution's hazardous waste management service. Never dispose of chemical waste down the drain or in the regular trash.
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
